Vorinostat
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N'-hydroxy-N-phenyloctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXFXRVDQXREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041133 | |
| Record name | Vorinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vorinostat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in ethanol, isopropanol and acetone; freely soluble in dimethylsulfide; insoluble in methylene chloride, 7.16e-02 g/L | |
| Record name | Vorinostat | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vorinostat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to light orange powder, White solid | |
CAS No. |
149647-78-9 | |
| Record name | Vorinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149647-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vorinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149647789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vorinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02546 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vorinostat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vorinostat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vorinostat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vorinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Hydroxy-N'-phenyloctanediamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VORINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58IFB293JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vorinostat | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vorinostat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015568 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159-160.5 °C | |
| Record name | Vorinostat | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Mechanisms of Vorinostat Action
Histone Deacetylase Inhibition
The primary mechanism of Vorinostat is the direct inhibition of HDAC activity. nih.gov HDACs are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histones and various non-histone proteins. nih.gov This deacetylation process plays a crucial role in regulating chromatin structure and gene expression. this compound functions as a nanomolar inhibitor of HDAC activity, leading to the accumulation of acetylated histones and other proteins, which in turn blocks the proliferation of cancerous cells. nih.gov
The 18 known mammalian HDAC enzymes are categorized into four classes based on their structure and function. nih.govnih.gov this compound is recognized as a broad-spectrum or pan-HDAC inhibitor, demonstrating activity against multiple HDAC classes. nih.gov Specifically, it is a potent inhibitor of Class I and Class II HDACs. nih.govnih.gov It has not been shown to inhibit the NAD+-dependent Class III HDACs (sirtuins). nih.govnih.gov Its activity also extends to the sole member of Class IV, HDAC11. nih.govwikipedia.org
| HDAC Class | Members | This compound Activity |
|---|---|---|
| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Inhibits nih.govnih.gov |
| Class II | HDAC4, HDAC5, HDAC6, HDAC7, HDAC9, HDAC10 | Inhibits nih.govnih.gov |
| Class III (Sirtuins) | SIRT1-7 | No significant inhibition nih.govnih.gov |
| Class IV | HDAC11 | Inhibits nih.govwikipedia.org |
The catalytic activity of Class I, II, and IV HDACs is dependent on a zinc ion (Zn2+) located within the enzyme's active site. wikipedia.orgnih.govyoutube.com this compound's molecular structure features a hydroxamic acid moiety, which is crucial for its inhibitory function. nih.govnih.gov This hydroxamic acid group acts as a zinc-binding group (ZBG), effectively chelating the zinc ion in the catalytic pocket of the HDAC enzyme. nih.govwikipedia.orgnih.gov This binding action blocks the active site, preventing the enzyme from deacetylating its substrates. wikipedia.org
Epigenetic Modulation through Histone Acetylation
By inhibiting HDACs, this compound disrupts the balance of histone acetylation, a key epigenetic modification. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, neutralizing their positive charge, while HDACs remove them. this compound's inhibition of HDACs leads to a state of histone hyperacetylation, where there is an accumulation of acetylated histones (such as H2A, H2B, H3, and H4). aacrjournals.orgresearchgate.netpseudo-utp.com This change in the acetylation status of histones is a primary driver of the compound's downstream effects. nih.gov
The acetylation of histones plays a fundamental role in modulating chromatin structure. The positively charged histone tails normally have a strong affinity for the negatively charged DNA backbone, which results in a tightly coiled, condensed chromatin structure known as heterochromatin. youtube.com This condensed state generally represses gene transcription because the transcriptional machinery cannot access the DNA.
The hyperacetylation induced by this compound neutralizes the positive charge on histone tails, weakening their interaction with DNA. youtube.com This leads to a more relaxed, open chromatin conformation called euchromatin. The transition to a more open chromatin structure increases the accessibility of DNA to transcription factors and the transcriptional machinery, thereby activating gene transcription. youtube.comaacrjournals.orgnih.gov
While HDAC inhibition can theoretically lead to widespread gene activation, studies have shown that this compound's effect is more nuanced. It does not cause a global, indiscriminate activation of all genes. Instead, it alters the transcription of a relatively small and specific subset of genes, estimated to be around 2-5% of those expressed in a given cell. nih.govaacrjournals.org The specific genes affected can vary between different cell types. researchgate.net This selective gene expression modulation includes the upregulation of tumor suppressor genes and the downregulation of genes involved in cell survival and proliferation. pseudo-utp.comnih.gov For instance, in lymphoma cells, this compound has been shown to downregulate the expression of the oncogene c-myc and the anti-apoptotic gene Bcl-XL. nih.gov
A key component of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death. scienceopen.compseudo-utp.com This is achieved, in part, by altering the expression of genes that regulate this process. Research has demonstrated that this compound treatment can lead to the upregulation of several pro-apoptotic genes. nih.gov Its capacity to induce apoptosis is closely associated with the activation of the intrinsic apoptotic pathway, which involves modulating the expression of Bcl-2 family proteins to favor cell death. pseudo-utp.com Studies in lymphoma cell lines have shown that this compound treatment increases the messenger RNA (mRNA) levels of pro-apoptotic genes such as Bad, Bid, and Noxa. nih.gov This shift in the balance of pro- and anti-apoptotic proteins creates a cellular environment that is sensitized to apoptotic stimuli. nih.gov
| Gene Name | Protein Family | Function |
|---|---|---|
| Bad | Bcl-2 family | Promotes apoptosis by inhibiting anti-apoptotic Bcl-2 proteins. nih.gov |
| Bid | Bcl-2 family | A pro-apoptotic member that can be cleaved to a truncated form (tBid) which activates other pro-apoptotic proteins. nih.gov |
| Noxa | Bcl-2 family | A pro-apoptotic protein that promotes apoptosis in response to cellular stress. nih.gov |
Alteration of Gene Expression Profiles
Upregulation of Cell Cycle Arrest Genes
A primary mechanism by which this compound impedes cancer cell proliferation is through the upregulation of genes that induce cell cycle arrest. This process is crucial for halting the division of malignant cells and is often mediated by cyclin-dependent kinase inhibitors (CKIs).
One of the most significantly upregulated genes by this compound is CDKN1A, which encodes the p21WAF1/CIP1 protein. nih.govnih.gov p21 is a potent CKI that binds to and inhibits the activity of cyclin-CDK2 and cyclin-CDK1 complexes, leading to cell cycle arrest at the G1/S and G2/M transitions, respectively. nih.govnih.gov Studies have demonstrated that this compound treatment leads to a significant increase in p21 protein levels in various cancer cell lines, including those derived from gliomas and lymphomas. nih.govnih.gov This upregulation of p21 is a key factor in the G1 and G2/M phase arrest observed in cells treated with this compound. nih.govnih.gov The induction of p21 by this compound has been shown to occur in both a p53-dependent and p53-independent manner, highlighting its broad applicability across different tumor types with varying p53 mutational statuses. nih.gov
In addition to p21, this compound has been found to upregulate other genes involved in cell cycle arrest and DNA damage response, such as those in the GADD45 (Growth Arrest and DNA Damage-inducible) family. wikipedia.org GADD45 proteins play a role in the G2/M checkpoint control and are involved in DNA repair processes. researchgate.netyoutube.com Furthermore, in some cancer models like breast cancer, this compound has been shown to upregulate the tumor suppressor gene PTEN, which can also contribute to cell cycle arrest. nih.govresearchgate.net
Table 1: Upregulation of Cell Cycle Arrest Genes by this compound
| Gene | Protein Product | Function in Cell Cycle | Cancer Models Studied |
|---|---|---|---|
| CDKN1A | p21WAF1/CIP1 | Inhibits CDK2 and CDK1, leading to G1/S and G2/M arrest. nih.govnih.gov | Glioma, Lymphoma, Sarcoma nih.govnih.govacs.org |
| GADD45 | GADD45 | G2/M checkpoint control, DNA repair. researchgate.netyoutube.com | Gastrointestinal Cancer wikipedia.org |
| PTEN | PTEN | Tumor suppressor, contributes to cell cycle arrest. nih.govresearchgate.net | Breast Cancer nih.govresearchgate.net |
Downregulation of Pro-survival Genes
Concurrent with the induction of cell cycle arrest, this compound promotes apoptosis by downregulating the expression of key pro-survival genes. Many of these genes belong to the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are critical for maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors.
Research has consistently shown that this compound treatment leads to a reduction in the levels of several anti-apoptotic Bcl-2 family members, including Bcl-2 itself and Bcl-xL. By downregulating these proteins, this compound shifts the balance in favor of pro-apoptotic proteins, thereby lowering the threshold for apoptosis induction.
Another significant target of this compound is Mcl-1, an anti-apoptotic protein that is often overexpressed in cancer and contributes to therapeutic resistance. This compound has been demonstrated to decrease Mcl-1 levels, further sensitizing cancer cells to apoptosis. Additionally, the expression of survivin, a member of the inhibitor of apoptosis (IAP) family that plays a role in both cell division and apoptosis inhibition, is also repressed by this compound treatment.
The downregulation of these pro-survival genes is a critical component of this compound's mechanism of action, contributing significantly to its ability to induce programmed cell death in malignant cells. This effect is observed across a range of hematological malignancies and solid tumors.
Table 2: Downregulation of Pro-survival Genes by this compound
| Gene/Protein | Family | Function | Cancer Models Studied |
|---|---|---|---|
| Bcl-2 | Bcl-2 Family | Anti-apoptotic, maintains mitochondrial integrity. | Non-Small Cell Lung Cancer |
| Bcl-xL | Bcl-2 Family | Anti-apoptotic, inhibits apoptosis. | Lymphoma |
| Mcl-1 | Bcl-2 Family | Anti-apoptotic, promotes cell survival. | Lymphoma |
| Survivin | IAP Family | Inhibits apoptosis, regulates cell division. | T-cell NHL |
Downregulation of Cell Cycle Regulators
In concert with upregulating cell cycle inhibitors, this compound also directly downregulates the expression of positive regulators of the cell cycle, particularly cyclins and cyclin-dependent kinases (CDKs). This dual action ensures a more robust cell cycle arrest.
This compound has been shown to significantly reduce the levels of Cyclin D1, a key regulator of the G1 to S phase transition. This effect has been observed in various cancer types, including mantle cell lymphoma and endometrial cancer. The downregulation of Cyclin D1 prevents the activation of its partner CDKs, CDK4 and CDK6, thereby halting progression through the G1 phase.
Furthermore, this compound treatment leads to the downregulation of Cyclin E and its catalytic partner CDK2, which are also essential for the G1/S transition. In rituximab-chemotherapy-resistant lymphoma cell lines, a significant downregulation of both CDK2 and Cyclin E was observed following this compound exposure.
The impact of this compound extends to the G2/M phase of the cell cycle as well. Studies in glioma cells have demonstrated that this compound transcriptionally downregulates Cyclin B1. The reduction in Cyclin B1 levels leads to decreased activity of the Cyclin B1/CDK1 complex, a critical driver of entry into mitosis, resulting in a G2 arrest.
Table 3: Downregulation of Cell Cycle Regulators by this compound
| Regulator | Phase of Action | Effect of Downregulation | Cancer Models Studied |
|---|---|---|---|
| Cyclin D1 | G1/S Transition | G1 arrest. | Mantle Cell Lymphoma, Endometrial Cancer, Sarcoma |
| Cyclin E | G1/S Transition | G1 arrest. | Lymphoma |
| CDK2 | G1/S Transition | G1 arrest. | Lymphoma |
| Cyclin B1 | G2/M Transition | G2 arrest. | Glioma, Sarcoma |
Non-Histone Protein Acetylation and Functional Modulation
The therapeutic effects of this compound are not limited to the acetylation of histones. A growing body of evidence indicates that this compound also targets a diverse range of non-histone proteins for acetylation, thereby modulating their function. This includes transcription factors, chaperone proteins, and cytoskeletal components.
Transcription Factor Regulation
This compound indirectly influences gene expression by acetylating various transcription factors, which can either enhance or inhibit their activity.
A key example is the tumor suppressor protein p53. This compound treatment leads to the acetylation of p53, which is known to stabilize the protein and enhance its transcriptional activity. This leads to an increased expression of p53 target genes, such as CDKN1A (p21), contributing to cell cycle arrest and apoptosis.
This compound also modulates the activity of the transcription factor NF-κB. In certain contexts, such as in human chondrocytes, this compound has been shown to inhibit the NF-κB pathway by suppressing the degradation of its inhibitor, I-κBα, and preventing the nuclear translocation of the p65 subunit. This can lead to anti-inflammatory effects and the downregulation of NF-κB target genes involved in cell survival and proliferation.
Other transcription factors regulated by this compound-induced acetylation include GATA-1 and RUNX3. The acetylation of these factors can alter their DNA binding affinity and transcriptional regulatory functions, contributing to the diverse biological effects of this compound.
Table 4: Regulation of Transcription Factors by this compound-Induced Acetylation
| Transcription Factor | Effect of Acetylation | Downstream Consequences |
|---|---|---|
| p53 | Increased stability and activity. | Upregulation of target genes like p21, leading to cell cycle arrest and apoptosis. |
| NF-κB | Inhibition of nuclear translocation. | Downregulation of pro-inflammatory and pro-survival genes. |
| GATA-1 | Altered transcriptional activity. | Modulation of gene expression in hematopoietic cells. |
| RUNX3 | Increased enhancer activity. | Elevated expression of immune response-related genes in NK cells. |
Chaperone Protein Modulation
Chaperone proteins are essential for maintaining protein homeostasis, and their dysregulation is a common feature of cancer cells. This compound has been shown to modulate the function of key chaperone proteins through acetylation.
The heat shock protein 90 (Hsp90) is a critical chaperone responsible for the stability and function of numerous oncoproteins, known as Hsp90 "client proteins." this compound induces the hyperacetylation of Hsp90, which disrupts its chaperone function. This leads to the degradation of Hsp90 client proteins, including AKT, c-RAF, and CDK4, which are crucial for cancer cell growth and survival. The inhibition of Hsp90 function represents a significant mechanism of this compound's anti-tumor activity.
In addition to Hsp90, this compound treatment is associated with the induction of Hsp70, another important chaperone protein. Furthermore, this compound can lead to the acetylation of Glucose-regulated protein 78 (GRP78), a key regulator of the unfolded protein response (UPR), contributing to its anti-tumor effects.
Table 5: Modulation of Chaperone Proteins by this compound
| Chaperone Protein | Effect of this compound | Functional Consequence |
|---|---|---|
| Hsp90 | Hyperacetylation. | Disruption of chaperone function and degradation of client oncoproteins (e.g., AKT, c-RAF). |
| Hsp70 | Induction of expression. | Cellular stress response. |
| GRP78 | Acetylation. | Activation of the unfolded protein response (UPR). |
Cytoskeletal Protein Alterations
The cytoskeleton, particularly the microtubule network, is a dynamic structure essential for cell division, motility, and intracellular transport. This compound influences the cytoskeleton through the acetylation of its protein components.
A primary target of this compound in the cytoskeleton is α-tubulin, a building block of microtubules. This compound inhibits HDAC6, a deacetylase responsible for removing acetyl groups from α-tubulin. This leads to an accumulation of acetylated α-tubulin, which alters microtubule stability and dynamics.
Studies in glioblastoma cells have shown that this compound-induced tubulin acetylation suppresses microtubule dynamic instability, characterized by a decrease in the mean microtubule growth rate. This alteration of microtubule dynamics can interfere with mitotic spindle formation, contributing to cell cycle arrest and apoptosis. Furthermore, changes in the actin cytoskeleton have been observed in osteosarcoma cells treated with this compound, leading to a more polygonal cell shape and reduced formation of invadopodia, which are structures involved in cell invasion.
Table 6: Cytoskeletal Protein Alterations Induced by this compound
| Cytoskeletal Protein | Modification | Effect on Cytoskeleton | Cellular Consequence |
|---|---|---|---|
| α-tubulin | Hyperacetylation. | Increased stability, suppression of dynamic instability. | Mitotic defects, impaired cell migration. |
| Actin | Reorganization. | Altered cell morphology, loss of invadopodia. | Reduced cell invasion and motility. |
Nuclear Import Factor Modulation
Recent research has shed light on a novel mechanism of this compound that involves the modulation of nuclear import machinery. Specifically, this compound has been shown to interfere with the nuclear translocation of key transcription factors, such as Hypoxia-Inducible Factor 1 alpha (HIF-1α) and HIF-2α. This effect is not due to changes in chromatin structure but rather through a more direct impact on the transport process.
Studies have demonstrated that this compound treatment leads to the acetylation of Heat Shock Protein 90 (Hsp90), a chaperone protein for HIF-α. This acetylation of Hsp90 diminishes its interaction with HIF-α. Consequently, the association between HIF-α and Importin, a karyopherin protein essential for its transport into the nucleus, is significantly reduced. drugbank.com By preventing HIF-α from entering the nucleus, this compound effectively suppresses hypoxia signaling pathways, which are crucial for tumor survival and growth. drugbank.com
This mechanism highlights that this compound's anticancer activity extends beyond histone modification to the direct regulation of protein transport into the nucleus, thereby affecting the function of key oncogenic transcription factors.
Cellular Biological Effects
The inhibition of HDACs by this compound triggers a cascade of events within cancer cells, leading to a range of biological outcomes that collectively contribute to its anti-tumor activity. These effects include the induction of programmed cell death (apoptosis), cell cycle arrest, inhibition of new blood vessel formation (angiogenesis), modulation of the immune system, and promotion of cell differentiation. nih.gov
This compound is a potent inducer of apoptosis in a wide variety of cancer cells through both transcription-dependent and independent mechanisms. nih.govnih.gov It modulates the delicate balance between pro-apoptotic and anti-apoptotic proteins to favor cell death.
The primary mechanisms include:
Intrinsic (Mitochondrial) Pathway: this compound influences the expression of Bcl-2 family proteins, promoting the activity of pro-apoptotic members like Bid and Bim while downregulating pro-survival proteins. nih.govnih.gov This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, including initiator caspase-9 and executioner caspase-3. nih.govmdpi.com
Extrinsic (Death Receptor) Pathway: The compound can upregulate components of the extrinsic pathway, such as death receptors and their ligands. nih.gov For instance, it has been shown to restore sensitivity to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in resistant cells. nih.gov this compound also induces the activation of caspase-8, the initiator caspase of this pathway. mdpi.com
Generation of Reactive Oxygen Species (ROS): In some cancer types, such as acute myeloid leukemia (AML), this compound induces the production of ROS and causes oxidative DNA damage, which contributes to the initiation of apoptosis. youtube.com
| Mechanism | Key Proteins/Events Modulated by this compound | Cellular Outcome | References |
|---|---|---|---|
| Intrinsic Pathway | Upregulation of Bid and Bim; Downregulation of Bcl-2 family; Cytochrome c release; Caspase-9 and -3 activation | Mitochondrial-mediated apoptosis | nih.govnih.govmdpi.com |
| Extrinsic Pathway | Upregulation of death receptors and ligands (e.g., TRAIL); Caspase-8 activation | Death receptor-mediated apoptosis | nih.govmdpi.com |
| Oxidative Stress | Increased Reactive Oxygen Species (ROS); DNA damage | Apoptosis in specific cancer types (e.g., AML) | youtube.com |
A hallmark of this compound's action is its ability to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints. drugbank.comaacrjournals.org This effect prevents cancer cells from replicating their DNA and dividing.
Key molecular events include:
G1 Arrest: this compound upregulates the cyclin-dependent kinase (CDK) inhibitor p21. nih.gov This protein binds to and inhibits cyclin/CDK complexes, particularly CDK2 and CDK4, which are essential for the transition from the G1 to the S phase. nih.govpatsnap.com Furthermore, this compound can downregulate the expression of key proteins like Cyclin D1. drugbank.compatsnap.com
G2/M Arrest: In addition to its role in G1, p21 can also inhibit CDK complexes required for the G2/M transition. aacrjournals.orgyoutube.com In some cell types, such as AML and certain breast cancer cells, this compound has been shown to cause a significant accumulation of cells in the G2/M phase, often associated with DNA damage. youtube.commdpi.com
| Checkpoint | Key Proteins Modulated by this compound | References |
|---|---|---|
| G1/S | Upregulation of p21; Downregulation of Cyclin D1, CDK2, CDK4 | drugbank.comnih.govpatsnap.com |
| G2/M | Upregulation of p21; DNA damage induction | youtube.comaacrjournals.orgyoutube.commdpi.com |
This compound exhibits anti-angiogenic properties by interfering with the formation of new blood vessels, a process critical for tumor growth and metastasis. It achieves this by downregulating the expression and secretion of key pro-angiogenic factors.
Research findings indicate that this compound:
Reduces the production of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates vasculogenesis and angiogenesis.
Inhibits the expression of Matrix Metalloproteinase 9 (MMP9), an enzyme involved in the degradation of the extracellular matrix, which facilitates the migration of endothelial cells.
Suppresses hypoxia-induced VEGF secretion by inhibiting the nuclear translocation of HIF-1α, a master regulator of the cellular response to low oxygen.
Prevents VEGF-stimulated endothelial cells from forming capillary-like structures in vitro.
The interaction of this compound with the immune system is complex, with studies reporting both immunostimulatory and immunosuppressive effects. These actions can be directed at both cancer cells and various immune effector cells.
Key immunomodulatory effects include:
Enhancing Tumor Cell Recognition: this compound can sensitize cancer cells to the cytotoxic effects of Natural Killer (NK) cells by promoting the expression of NK-cell receptors.
Effects on T-cells: this compound has been reported to stimulate the function of regulatory T-cells in some contexts, which could be an immunosuppressive effect. Conversely, it can interfere with the T-cell receptor signaling pathway.
Modulation of Myeloid-Derived Suppressor Cells (MDSCs): In some tumor models, this compound treatment has been shown to reduce the number of monocytic-MDSCs in the tumor microenvironment.
Impact on Macrophages: It can promote a shift in the tumor microenvironment characterized by a high number of macrophages expressing high levels of MHC class II and Fc receptors.
A key therapeutic mechanism of this compound, particularly in hematological malignancies and certain solid tumors, is its ability to induce cancer cells to differentiate into mature, non-proliferating cell types. drugbank.com This reactivation of a dormant differentiation program is a direct consequence of the altered gene expression caused by HDAC inhibition.
Notable examples include:
Myeloid Malignancies: In acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), this compound promotes the differentiation of malignant myeloid cells into mature forms like neutrophils. drugbank.com
Neuroblastoma: this compound can induce neuronal differentiation in neuroblastoma cells, a pediatric tumor of the sympathetic nervous system. It has also been shown to enhance the expression of the norepinephrine (B1679862) transporter (NET) protein, a marker of neuronal differentiation in these cells.
Ependymoma: In a high-risk ependymoma stem cell model, this compound was shown to induce neuronal differentiation and a loss of stem cell-like properties.
This differentiation-inducing potential represents a significant mechanism for its anti-cancer effects, forcing malignant cells to exit the cell cycle and adopt a mature phenotype.
Preclinical Investigations of Vorinostat
In Vitro Studies
In vitro studies using a diverse range of cancer cell lines have been instrumental in understanding the direct effects of vorinostat on cancer cell growth, survival, and other cellular processes. These studies often involve exposing cancer cells to varying concentrations of this compound and observing the resulting cellular responses.
Efficacy in Cancer Cell Lines
This compound has demonstrated efficacy in inhibiting proliferation and inducing cell death in various cancer cell lines originating from both hematologic malignancies and solid tumors.
Hematologic Malignancies
Preclinical studies have shown this compound to be active against a range of hematologic cancer cell lines. These include cell lines derived from cutaneous T-cell lymphoma (CTCL), where this compound is approved for treatment, as well as other lymphomas and multiple myeloma. The efficacy in these cell lines is often attributed to this compound's ability to inhibit HDACs, leading to changes in gene expression that promote differentiation, cell cycle arrest, and apoptosis.
Solid Tumors
This compound has also shown inhibitory effects in vitro on various solid tumor cell lines. For instance, studies have investigated its activity in cell lines from lung cancer, breast cancer, and other solid tumor types. The extent of inhibition can vary depending on the specific cancer type and cell line. For example, in non-small cell lung cancer (NSCLC) cell lines, this compound at a concentration of 1 µM inhibited growth by varying percentages: 17±7% in A549, 28±6% in 128-88T, 39±8% in Calu1, and 41±7% in 201T cells after 72 hours of continuous exposure. nih.gov
Synergistic Effects with Other Therapeutic Agents
A significant area of preclinical research has focused on evaluating the synergistic effects of this compound when combined with other anti-cancer agents. These combinations aim to enhance therapeutic efficacy and potentially overcome mechanisms of resistance.
Chemotherapeutic Agents
In vitro studies have explored the combination of this compound with various chemotherapeutic agents. Synergy has been observed with drugs like carboplatin (B1684641) and paclitaxel (B517696) in NSCLC cell lines. The addition of this compound (1 µM) to either carboplatin or paclitaxel resulted in significantly greater growth inhibition compared to the chemotherapy agents alone in four different NSCLC cell lines. nih.gov Specifically, this compound dramatically decreased the IC50 concentrations of both carboplatin (4–10 fold decrease) and paclitaxel (2–5 fold decrease) in 128-88T lung cancer cells. nih.gov this compound has also been shown to potentiate the effects of DNA-damaging agents, including topoisomerase inhibitors like etoposide (B1684455) and doxorubicin, in various cancer cell lines. aacrjournals.org
Data Table 1: this compound (1 µM) Growth Inhibition in NSCLC Cell Lines (72h) nih.gov
| Cell Line | Growth Inhibition (%) |
| A549 | 17 ± 7 |
| 128-88T | 28 ± 6 |
| Calu1 | 39 ± 8 |
| 201T | 41 ± 7 |
Data Table 2: Fold Decrease in IC50 with this compound (1 µM) in 128-88T Cells nih.gov
| Chemotherapeutic Agent | Fold Decrease in IC50 |
| Carboplatin | 4–10 |
| Paclitaxel | 2–5 |
Targeted Therapies
Preclinical investigations have also examined the synergistic potential of this compound in combination with targeted therapies. For instance, studies have investigated combinations with proteasome inhibitors like bortezomib (B1684674) and kinase inhibitors such as vemurafenib (B611658) and erlotinib. Synergy has been observed with gefitinib (B1684475), an EGFR inhibitor, in NSCLC and hepatocarcinoma cell lines with mutant KRAS, leading to enhanced cell growth inhibition and apoptosis induction. dovepress.com This synergistic effect was linked to the inhibition of the IGF-1R/AKT signaling pathway. dovepress.com Combinations of this compound with PARP inhibitors like olaparib (B1684210) have shown synergistic inhibition of proliferation in triple-negative breast cancer (TNBC) cell lines, including those with BRCA1 mutations and BRCA wild-type. mdpi.com
Radiation Therapy
Preclinical studies have demonstrated that this compound can act as a radiosensitizer in various cancer models. In human glioblastoma cell lines, this compound decreased the expression of key genes involved in DNA repair, inhibiting the repair of DNA damage induced by ionizing radiation and leading to decreased clonogenic survival. ascopubs.org This enhanced the effect of radiation in vitro. ascopubs.org Similarly, in colorectal carcinoma cell lines and xenograft models, this compound demonstrated radiosensitizing effects under hypoxic conditions, leading to decreased clonogenicity in vitro and inhibition of tumor growth in vivo when combined with radiation. d-nb.info Studies in malignant glioma models have also shown that this compound inhibits growth and enhances radiation efficacy in preclinical settings. nih.govoup.com The radiosensitizing properties of this compound have provided a rationale for its investigation in combination with radiation therapy in clinical trials for conditions such as brain metastasis and diffuse intrinsic pontine glioma. ascopubs.orgnih.gov
Immunotherapeutic Agents
Preclinical evidence suggests that this compound can enhance the efficacy of immunotherapeutic agents. In neuroblastoma models, this compound has been shown to synergize with anti-GD2 monoclonal antibody therapy. ru.nlresearchgate.net This synergy involves multiple mechanisms, including this compound-induced neuroblastoma cell death and upregulation of the tumor antigen GD2 on the surface of surviving tumor cells. ru.nl Furthermore, this compound created a more permissive tumor microenvironment for antibody-directed therapy by increasing macrophage effector cells expressing high levels of Fc-receptors and decreasing the number and function of myeloid-derived suppressor cells. ru.nl The combination of this compound and anti-GD2 antibody significantly suppressed tumor growth in an aggressive orthotopic neuroblastoma model, resulting in improved survival rates. researchgate.net Preclinical studies also support the rationale for combining this compound with immune checkpoint inhibitors, such as pembrolizumab (B1139204), in squamous cell carcinomas, suggesting that epigenetic modulation might improve the efficacy of immunotherapy by counteracting tumor immunosurveillance escape. nih.gov
Effects on Cancer Stem Cells
This compound has been investigated for its effects on cancer stem cells (CSCs), a subset of tumor cells believed to contribute to tumor recurrence and metastasis. researchgate.netnih.govnih.gov Preclinical studies evaluating the combination of this compound and lapatinib, a HER2 inhibitor, in HER2-positive breast cancer demonstrated that this combination further reduced CSCs compared to either agent alone. researchgate.net This reduction was associated with a decrease in self-renewal proteins, mammosphere formation, epithelial-mesenchymal transition (EMT) markers, and cell migration. researchgate.net In glioblastoma stem-like cells, this compound, in combination with bortezomib, has shown synergistic killing effects. iiarjournals.org These findings suggest that this compound, particularly in combination with other agents, may hold potential for targeting CSC populations.
In Vivo Studies (Animal Models)
In vivo studies using various animal models have been crucial in evaluating the efficacy of this compound and its combinations.
Tumor Growth Inhibition in Xenograft Models
This compound has demonstrated the ability to inhibit tumor growth in various xenograft models. In preclinical models of breast and prostate cancer osteolytic disease, systemic administration of this compound markedly inhibited the proliferation of cancer cells and induced apoptosis in the bone microenvironment, leading to a reduction in tumor growth in bone. nih.gov Three-dimensional quantitative analysis showed a significant reduction in tumor volume and diameter in this compound-treated animals compared to controls. nih.gov In multiple myeloma xenografts, a cell signaling model based on in vitro data captured this compound's effects on signal transduction and cell viability, and this model successfully predicted tumor growth inhibition in murine xenografts across a range of dose levels and regimens. nih.govnih.gov While this compound alone showed limited activity against solid tumor xenografts in some pediatric preclinical testing programs, it demonstrated significant growth inhibition in various pediatric cancer cell lines in vitro, albeit often at concentrations higher than clinically achievable levels. researchgate.net Combination regimens have shown more promising results in xenograft models. researchgate.net For instance, the combination of this compound and sirolimus impressively reduced neuroblastoma xenograft tumor growth compared to single-agent treatments or control. researchgate.net Similarly, combining this compound with the MEK inhibitor selumetinib (B1684332) resulted in additive tumor growth inhibition in KRAS-mutant colorectal cancer xenograft models. aacrjournals.org
Modulation of Tumor Microenvironment
Preclinical studies indicate that this compound can modulate the tumor microenvironment. In follicular lymphoma, preclinical data in animals suggest that this compound has a potent effect on multiple proinflammatory cytokines, which may be relevant to this type of lymphoma. haematologica.org In a mouse model of allogeneic stem cell transplantation, this compound showed a marked effect on multiple circulating peripheral blood cytokines as part of the pre-transplant conditioning regimen. haematologica.org Furthermore, in neuroblastoma models, this compound treatment led to increased infiltration of tumors by leukocytes expressing high levels of MHCII and Fc-receptors. researchgate.net It also increased macrophage effector cells and decreased myeloid-derived suppressor cells, creating a more favorable immune environment for anti-GD2 antibody therapy. ru.nl this compound has also been shown to inhibit the infiltration of tumor-associated macrophages in mammary tumors and reduce levels of the chemokine macrophage colony-stimulating factor in primary tumor cells in mouse models. nih.gov
Combination Regimens in Animal Models
Numerous studies have investigated this compound in combination regimens in animal models to enhance therapeutic efficacy. The combination of this compound with the TRAIL receptor agonist, MD5-1, induced rapid and robust tumor cell apoptosis and caused regression of established tumors in a preclinical mouse breast cancer model, whereas single-agent treatment had minimal effect. pnas.org This combination was also well-tolerated. pnas.org In acute leukemia preclinical studies, the sequential combination of this compound followed by cytosine arabinoside and/or etoposide demonstrated synergistic cytotoxic effects in vitro, providing a rationale for clinical trials. aacrjournals.orgnih.gov Combining this compound with synthetic triterpenoids significantly delayed tumorigenesis and prolonged survival in mouse models of mammary, pancreatic, and lung cancer. nih.gov The combination of this compound and the Wee1 inhibitor AZD1775 suppressed tumor growth and prolonged survival in a murine xenograft model of acute myeloid leukemia. researchgate.net These studies highlight the potential of this compound in combination therapies to achieve enhanced anti-tumor effects in vivo.
Clinical Research and Therapeutic Efficacy of Vorinostat
Phase I Clinical Trials
Phase I clinical trials primarily assess the safety and tolerability of a new drug and determine the maximum tolerated dose. These trials also provide initial insights into the drug's activity. Vorinostat has been evaluated in Phase I studies both as a monotherapy and in combination with other agents.
Monotherapy Studies
In Phase I development, this compound demonstrated activity against solid tumors and hematologic malignancies. nih.govtandfonline.com Pooled data from this compound clinical trials involving 498 patients with solid or hematologic malignancies indicated that this compound was generally well tolerated as monotherapy. researchgate.net Preliminary evidence of anticancer activity was observed across a range of malignancies in Phase I trials. researchgate.netnih.gov
Combination Therapy Studies
Phase I trials have also investigated this compound in combination with other systemic therapies. These studies were generally well tolerated, and preliminary evidence of anticancer activity was observed. researchgate.netnih.gov For example, a Phase I trial evaluating this compound in combination with temozolomide (B1682018) in patients with high-grade gliomas found the combination to be generally well tolerated. researchgate.net Another Phase I/II trial combining this compound with pembrolizumab (B1139204) in relapsed/refractory B-cell non-Hodgkin lymphoma found the combination to be safe in most patients and to elicit objective responses in those with highly refractory disease. haematologica.org
Phase II Clinical Trials
Phase II clinical trials evaluate the efficacy of a drug for a particular indication in a larger group of patients, while continuing to monitor safety.
Cutaneous T-Cell Lymphoma
Table 1: Summary of this compound Monotherapy Efficacy in Phase II CTCL Trials
| Study Population | Number of Patients | Overall Response Rate (ORR) | Partial Response (PR) | Complete Response (CR) | Median Duration of Response | Median Time to Progression |
| Refractory Advanced CTCL (including large cell transformation and Sézary syndrome) touchoncology.comnih.govtandfonline.com | - | 24%–30% | - | - | - | - |
| Stage IB-IVA Mycosis Fungoides/Sézary Syndrome dovepress.com | 74 | 29.7% | - | - | > 185 days | 4.9 months (> 9.8 months for stage IIB+ responders) dovepress.com |
| CTCL refractory/intolerant to conventional therapy nih.gov | 33 | - | 24% | - | - | - |
| CTCL (Retrospective study) medicaljournals.se | 15 | 33% (Partial Remission) + 27% (Stabilization) | 33% | - | 300 days | - |
Other Hematologic Malignancies
Table 2: Summary of this compound Efficacy in Phase II Hematologic Malignancies (Excluding CTCL)
| Study Population | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Relapsed or refractory indolent non-Hodgkin's lymphoma and mantle cell lymphoma (Monotherapy) dovepress.com | 35 | 29% | 5 | 5 | - | - |
| Newly diagnosed Mantle Cell Lymphoma (this compound + Cladribine + Rituximab) onclive.com | 39 | 97% | 80% | - | - | - |
| Relapsed NHL (excluding DLBCL) (this compound + Cladribine + Rituximab) onclive.com | 18 | 39% | - | - | 19.5 months | 25.0 months |
| Relapsed/Refractory DLBCL in elderly patients (this compound + R-CVEP) ascopubs.org | 20 | 55% | 30% | 25% | 10 months | - |
Solid Tumors
In metastatic breast cancer, an early Phase I/II study of this compound monotherapy in 26 patients showed no complete responses, one partial response, and six stable diseases lasting 12 weeks or more. mdpi.com The median progression-free survival was 2.6 months. mdpi.com In combination with paclitaxel (B517696) and bevacizumab as first-line therapy for metastatic breast cancer, a Phase II study in 54 patients showed objective responses in 55%. openaccessjournals.com
A Phase II trial combining this compound with pembrolizumab in recurrent/metastatic head and neck squamous cell carcinomas (HN) and salivary gland cancer (SGC) demonstrated activity in HN, with a 32% partial response rate and 20% stable disease in 25 patients. aacrjournals.org In the SGC cohort (25 patients), the ORR was 16% (4 PRs) and 56% had stable disease. aacrjournals.org
Table 3: Summary of this compound Efficacy in Selected Phase II Solid Tumor Trials
| Study Population | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Recurrent/metastatic Head and Neck Cancer (Monotherapy) dovepress.com | 12 | 0% | 0 | 0 | 3 patients | - | - |
| Recurrent Glioblastoma Multiforme (Monotherapy) nih.gov | 52 (first) | - | - | - | - | 15.2% at 6 months researchgate.net | 5.7 months nih.gov |
| Metastatic Breast Cancer (Monotherapy) mdpi.com | 26 | - | 0 | 1 | 6 patients | 2.6 months | 24 months (for 14 patients) mdpi.com |
| Metastatic Breast Cancer (this compound + Paclitaxel + Bevacizumab) openaccessjournals.com | 54 | 55% | - | - | - | - | - |
| Recurrent/metastatic Head and Neck Squamous Cell Carcinomas (this compound + Pembrolizumab) aacrjournals.org | 25 | 32% (PR) | 0 | 8 | 5 | 4.5 months | 12.6 months |
| Recurrent/metastatic Salivary Gland Cancer (this compound + Pembrolizumab) aacrjournals.org | 25 | 16% (PR) | 0 | 4 | 14 | 6.9 months | 14.0 months |
| Relapsed Pediatric Solid Tumors, Lymphoma, or Leukemia (Monotherapy) d-nb.info | 27 (Phase II) | 22% (PR+SD) | 0 | - | - | 5.3 months | 22.4 months |
Phase III Clinical Trials
Phase III clinical trials involving this compound have been conducted across different cancer types, including multiple myeloma, malignant pleural mesothelioma, and acute myeloid leukemia.
One notable Phase III study, VANTAGE 088, investigated this compound in combination with bortezomib (B1684674) in patients with relapsed or refractory multiple myeloma. This trial was a randomized, double-blind, placebo-controlled study conducted across numerous international centers. merck.comnih.gov Patients enrolled had progressive multiple myeloma after receiving one to three prior treatment regimens and were not refractory to bortezomib. merck.comnih.gov The study aimed to demonstrate an improvement in progression-free survival (PFS) with the combination therapy compared to bortezomib alone. merck.com
In acute myeloid leukemia (AML), the S1203 randomized multicenter Phase III trial investigated idarubicin (B193468) with higher dose cytarabine (B982) (IA) and IA with this compound (IA + V) compared to daunorubicin (B1662515) and cytarabine (DA) in previously untreated patients aged 18-60. nih.gov The primary endpoint for this study was event-free survival (EFS). nih.gov
The 'Myeloma XI' trial, a multicenter, open-label, randomized Phase III study, explored the addition of this compound to lenalidomide (B1683929) maintenance therapy for newly diagnosed multiple myeloma patients of all ages. nih.gov This trial sought to determine if this combination could further improve outcomes compared to lenalidomide maintenance alone. nih.gov
Observed Clinical Benefit and Objective Response Rates
The observed clinical benefit and objective response rates in Phase III trials of this compound have varied depending on the cancer type and the specific treatment regimen used.
Data Table: Summary of Select Phase III this compound Trial Efficacy Endpoints
Mechanisms of Vorinostat Resistance
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to Vorinostat from the outset of treatment. This can be attributed to several pre-existing cellular characteristics that neutralize the drug's therapeutic effects.
Altered Histone Acetylation Homeostasis
The primary mechanism of action for this compound involves the inhibition of HDACs, leading to an accumulation of acetylated histones and subsequent changes in gene expression that promote cell cycle arrest and apoptosis. nih.govaacrjournals.org In intrinsically resistant cells, this fundamental process can be dysregulated. While the exact mechanisms are still under investigation, it is not always a simple matter of altered HDAC or histone acetyltransferase (HAT) activities. nih.govscispace.com
Constitutive Activation of Pro-survival Pathways
Cancer cells often have hyperactive signaling pathways that promote proliferation and survival. The constitutive activation of these pathways can override the pro-apoptotic signals induced by this compound. Two of the most well-documented pathways implicated in intrinsic this compound resistance are the Signal Transducer and Activator of Transcription (STAT) and the Nuclear Factor-kappa B (NF-κB) pathways.
The STAT signaling pathway , particularly STAT3, has been strongly linked to this compound resistance in CTCL. nih.gov Studies have demonstrated that persistent activation of STAT1, STAT3, and STAT5 correlates with resistance in lymphoma cell lines. nih.gov In a clinical context, the nuclear accumulation of STAT1 and high levels of phosphorylated STAT3 (pSTAT3) in malignant T cells from CTCL patients were associated with a lack of clinical response to this compound. nih.gov This constitutive STAT activation is thought to drive the expression of downstream genes that promote cell survival and proliferation, effectively counteracting the therapeutic effects of this compound.
The NF-κB pathway is another critical pro-survival pathway that can contribute to intrinsic resistance. While this compound has been shown to interfere with NF-κB signaling in some contexts, mdpi.comnih.gov cancer cells with constitutively active NF-κB may be less susceptible. This pathway regulates the expression of a wide array of genes involved in inflammation, immunity, and cell survival, and its persistent activation can provide a strong anti-apoptotic signal that renders cells resistant to this compound-induced cell death.
| Pro-survival Pathway | Key Proteins | Implication in this compound Resistance |
| STAT Signaling | STAT1, STAT3, STAT5 | Persistent activation and nuclear accumulation correlate with a lack of clinical response, particularly in CTCL. |
| NF-κB Signaling | NF-κB p65, IκBα | Constitutive activation can provide a strong anti-apoptotic signal, counteracting this compound's effects. |
Overexpression of Anti-apoptotic Proteins
The therapeutic efficacy of this compound is partly dependent on its ability to modulate the expression of proteins involved in apoptosis. Specifically, it can down-regulate anti-apoptotic proteins and up-regulate pro-apoptotic proteins. Intrinsic resistance can arise when cancer cells overexpress anti-apoptotic proteins, thereby tilting the balance in favor of survival.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govfrontiersin.orgmdpi.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bim). nih.govfrontiersin.orgnih.gov High levels of anti-apoptotic proteins like Bcl-2 or Bcl-xL have been demonstrated to confer resistance to this compound. nih.gov By sequestering pro-apoptotic proteins, these overexpressed anti-apoptotic factors can prevent the initiation of the apoptotic cascade, even in the presence of this compound-induced cellular stress.
| Anti-apoptotic Protein Family | Key Members | Role in this compound Resistance |
| Bcl-2 Family | Bcl-2, Bcl-xL | Overexpression can sequester pro-apoptotic proteins, thereby inhibiting this compound-induced apoptosis. |
Acquired Resistance Mechanisms
Acquired resistance develops in cancer cells that were initially sensitive to this compound, following prolonged exposure to the drug. This type of resistance involves the selection and expansion of cell populations that have developed mechanisms to survive and proliferate despite the continued presence of this compound.
Development of Cross-Resistance to Other Histone Deacetylase Inhibitors
A significant challenge in the context of acquired this compound resistance is the development of cross-resistance to other HDAC inhibitors. This phenomenon limits the options for subsequent lines of therapy. The pattern of cross-resistance, however, is not uniform and appears to depend on the chemical class of the HDAC inhibitor.
Studies have shown that cells with acquired resistance to this compound, which is a hydroxamic acid-based HDAC inhibitor, also exhibit cross-resistance to other inhibitors of the same class, such as Panobinostat (LBH589), as well as to aliphatic acid-class inhibitors like Valproic acid. nih.gov Interestingly, this cross-resistance does not always extend to other classes of HDAC inhibitors. For instance, this compound-resistant cells may retain sensitivity to benzamide-class inhibitors (e.g., Mocetinostat) and cyclic peptide-class inhibitors (e.g., Romidepsin). nih.gov This suggests that the mechanisms of action and resistance can differ between the various classes of HDAC inhibitors.
| HDAC Inhibitor Class | Example Compounds | Cross-Resistance in this compound-Resistant Cells |
| Hydroxamic Acids | Panobinostat | Yes |
| Aliphatic Acids | Valproic Acid | Yes |
| Benzamides | Mocetinostat | No |
| Cyclic Peptides | Romidepsin | No |
Activation of Unfolded Protein Response and Endoplasmic Reticulum Stress Pathways
The endoplasmic reticulum (ER) is a critical organelle for protein folding and processing. An accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). oncm.org While initially a pro-survival mechanism, prolonged or overwhelming ER stress can lead to apoptosis. However, in the context of acquired drug resistance, the UPR can be co-opted by cancer cells to promote survival.
Research has revealed that this compound-resistant cells often exhibit signs of chronic ER stress, such as a dilated ER, and have an activated UPR. ashpublications.org This activation of the UPR can lead to the upregulation of pro-survival genes, thereby contributing to the resistance phenotype. ashpublications.org One of the key sensors of the UPR is the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). This compound has been shown to cause the acetylation of the glucose-regulated protein 78 (GRP78), a master regulator of the UPR, leading to the activation of PERK. oncm.orgnih.gov In resistant cells, the chronic activation of this and other UPR pathways may provide a survival advantage in the presence of this compound.
| Pathway | Key Components | Role in Acquired this compound Resistance |
| Unfolded Protein Response (UPR) / ER Stress | GRP78, PERK | Chronic activation can upregulate pro-survival genes, promoting cell survival despite this compound treatment. |
Modulation of Protein Synthesis and Ubiquitination
Resistance to this compound can be intricately linked to the cellular machinery that governs protein synthesis and degradation. Cancer cells may adapt to the stress induced by this compound by altering protein translation and leveraging protein degradation pathways to eliminate cytotoxic protein aggregates, thereby promoting cell survival.
A key mechanism of resistance involves the process of autophagy, a cellular recycling system that degrades and clears damaged organelles and protein aggregates. nih.govnih.govelsevierpure.com In the context of this compound treatment, autophagy can act as a pro-survival pathway. This compound can induce the accumulation of misfolded or damaged proteins, which can be toxic to the cell. Autophagy helps to clear these ubiquitinated protein aggregates, thus mitigating the cytotoxic effects of the drug and contributing to resistance. nih.gov
Studies have shown that inhibiting autophagy, for instance with chloroquine (B1663885), can sensitize cancer cells to this compound. nih.govnih.govelsevierpure.com This sensitization is often accompanied by a significant accumulation of ubiquitinated proteins, leading to enhanced apoptosis. nih.govnih.gov This suggests that the cell's ability to manage protein quality control through autophagy is a critical determinant of its sensitivity to this compound. When this protective mechanism is disabled, the cytotoxic burden of aggregated proteins becomes overwhelming, leading to cell death. nih.gov
Furthermore, this compound has been found to modulate the synthesis of specific proteins involved in tumor progression. For example, it can repress the expression of Hypoxia-Inducible Factor 1α (HIF-1α) by inhibiting its translation. nih.gov HIF-1α is a key regulator of tumor angiogenesis and cell survival in hypoxic environments. By downregulating HIF-1α, this compound can exert its anti-cancer effects. However, resistance mechanisms could potentially emerge that bypass this translational inhibition, for instance, through the activation of alternative signaling pathways that stabilize HIF-1α or promote its translation.
The interplay between this compound and the ubiquitin-proteasome system is also a critical factor. While autophagy provides a bulk degradation pathway, the proteasome is responsible for the targeted degradation of specific ubiquitinated proteins. This compound's impact on histone deacetylases (HDACs) can indirectly influence the ubiquitin-proteasome system. For instance, HDAC6, a target of this compound, is involved in the transport of misfolded ubiquitinated proteins to the aggresome for degradation. nih.gov Inhibition of HDAC6 can disrupt this process, leading to the accumulation of toxic protein aggregates. nih.gov Cancer cells that develop resistance to this compound may have altered ubiquitin-proteasome system activity to better cope with the accumulation of these proteins.
Interactive Table: Impact of Autophagy Inhibition on this compound-Induced Protein Accumulation and Apoptosis
| Cell Line | Treatment | Observation | Implication for Resistance |
|---|---|---|---|
| Colon Cancer Cells | This compound + Chloroquine (Autophagy Inhibitor) | Increased accumulation of ubiquitinated proteins and enhanced apoptosis. nih.govnih.gov | Autophagy is a pro-survival mechanism that clears toxic protein aggregates, and its inhibition can overcome resistance. |
Role of Drug Efflux Transporters
A well-established mechanism of drug resistance in cancer is the active efflux of chemotherapeutic agents from the cell, mediated by ATP-binding cassette (ABC) transporters. These transmembrane proteins act as pumps, utilizing the energy from ATP hydrolysis to expel a wide variety of substrates, including anti-cancer drugs, from the intracellular environment. This reduces the intracellular drug concentration, thereby diminishing its therapeutic efficacy.
Several members of the ABC transporter family have been implicated in multidrug resistance, and their overexpression can contribute to resistance to a broad range of anti-cancer agents, including HDAC inhibitors like this compound. The most extensively studied of these are P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).
While some studies have indicated that acquired resistance to this compound can occur independently of multidrug resistance proteins, the role of drug efflux transporters cannot be entirely discounted, particularly in the context of intrinsic resistance or in tumors that have been previously exposed to other chemotherapeutic agents that are substrates for these transporters. The expression of these transporters can be upregulated in response to chemotherapy, leading to the development of a multidrug-resistant phenotype that may include cross-resistance to this compound.
Research has shown that certain cancer cell lines with acquired resistance to other drugs and overexpression of P-gp or BCRP can exhibit reduced sensitivity to this compound. This suggests that this compound may be a substrate for these efflux pumps, although perhaps not as potently as other classic chemotherapy drugs. The clinical relevance of this mechanism is an area of ongoing investigation, as the expression levels of these transporters can vary significantly among different tumor types and even between individual patients.
Strategies to overcome this mode of resistance often involve the co-administration of an ABC transporter inhibitor, also known as a chemosensitizer. These agents can block the function of the efflux pumps, leading to increased intracellular accumulation of the anti-cancer drug and restoration of its cytotoxic effects. The development of effective and non-toxic inhibitors of ABC transporters remains a significant challenge in clinical oncology.
Interactive Table: ABC Transporters and Potential for this compound Resistance
| Transporter | Gene | Known Substrates | Potential Role in this compound Resistance |
|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | Paclitaxel (B517696), Doxorubicin, Vincristine | Overexpression may lead to reduced intracellular concentration of this compound. |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Topotecan, Mitoxantrone, Methotrexate | May contribute to the efflux of this compound, particularly in resistant cancer cell populations. |
Combination Therapeutic Strategies Involving Vorinostat
Rationale for Combination Therapy
The rationale for combining vorinostat with other anti-cancer agents stems from its multifaceted mechanisms of action and the inherent challenges of cancer treatment, such as drug resistance and the complexity of tumor biology.
Overcoming Resistance to Monotherapy
One of the primary drivers for combination therapy is to circumvent or overcome resistance that can develop when this compound or other agents are used alone. medicapharma.comjmchemsci.com Cancer cells can develop adaptive responses to single-agent treatments, activating survival signals that allow them to evade apoptosis and continue proliferating. jmchemsci.com For instance, resistance to HDAC inhibitors like this compound can involve the upregulation of antioxidant defense genes as a cellular protective mechanism. nih.gov Combining this compound with agents that counteract these resistance pathways, such as a redox-modulating compound capable of depleting cellular glutathione, has shown potential in enhancing cytotoxicity and overcoming this compound resistance in preclinical models. nih.gov Similarly, in non-small cell lung cancer (NSCLC) with EGFR mutations, this compound has been shown to overcome resistance to EGFR-tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475). spandidos-publications.com
Enhancing Therapeutic Efficacy
Combining this compound with other agents can lead to synergistic or additive anti-tumor effects, allowing for potentially lower doses of each agent and improved efficacy. jmchemsci.com Preclinical studies have demonstrated that this compound can enhance the anti-cancer effects of various agents, including platinum compounds and taxanes in NSCLC cell lines. nih.gov The synergistic effect can result from enhanced apoptosis, cell cycle arrest, and modulation of key signaling pathways. mdpi.comaacrjournals.org For example, the combination of this compound and bortezomib (B1684674) has shown synergistic antiproliferative and proapoptotic effects in colon cancer cell lines. aacrjournals.org In breast cancer, the combination of this compound and taxol resulted in synergistic dose-dependent growth inhibition, enhanced apoptosis, and G2/M arrest in cell lines and in vivo xenograft models. mdpi.com
Targeting Multiple Oncogenic Pathways
This compound's ability to inhibit HDACs affects the acetylation status of both histone and non-histone proteins, influencing the expression and activity of numerous proteins involved in cell growth, survival, differentiation, and apoptosis. medicapharma.commdpi.comoup.com This broad impact allows this compound to modulate multiple oncogenic pathways. mdpi.com Combining this compound with other targeted therapies or chemotherapy can simultaneously hit several pathways critical for cancer cell survival and proliferation, making it more difficult for cancer cells to adapt and resist treatment. medicapharma.comjmchemsci.com For instance, a combination strategy targeting HDAC inhibition along with oxidative stress, angiogenesis, and inflammation has been explored to target multiple stressors in cancer cells. jmchemsci.com Studies have also investigated combinations that target the IGF-1R/AKT pathway, which is implicated in resistance to targeted therapies. dovepress.com
Combinations with Chemotherapeutic Agents
This compound has been investigated in combination with various conventional chemotherapeutic agents to enhance their cytotoxic effects. The rationale often involves this compound's ability to modulate chromatin structure and gene expression, potentially increasing the sensitivity of cancer cells to DNA-damaging agents or antimetabolites. researchgate.net
| Combination Therapy | Cancer Type | Study Phase | Key Finding | Citation |
| This compound + Bortezomib | Relapsed/Refractory MM | Phase III | 23% reduction in risk of progression; improved ORR (56% vs 41%). | merck.com |
| This compound + Carboplatin (B1684641) + Paclitaxel (B517696) | Advanced NSCLC | Phase II | Confirmed response rate of 34% vs 12.5% with placebo + chemo. | nih.gov |
| This compound + Melphalan (B128) | Multiple Myeloma | Preclinical | Markedly enhanced anti-myeloma effects; synergistic with low-dose melphalan. | aacrjournals.org |
| This compound + Temozolomide (B1682018) | High-Grade Gliomas | Phase I | Can be safely administered; no significant PK interactions observed. | aacrjournals.org |
| This compound + Temozolomide + Radiation | Newly Diagnosed Glioblastoma | Phase I/II | Acceptable tolerability; did not meet primary efficacy endpoint (OS at 15 mos). | oup.comnih.gov |
| This compound + Cisplatin (B142131) | Castration-Resistant PCa | Preclinical | Synergistic anticancer effects; increased DNA damage. | nih.gov |
| This compound + Decitabine | Acute Myeloid Leukemia | Preclinical | Synergistically decreased proliferation, induced apoptosis. | oncotarget.com |
In advanced NSCLC, a Phase II study evaluated this compound in combination with carboplatin and paclitaxel. The confirmed response rate was higher in the this compound combination arm (34%) compared to the chemotherapy-alone arm (12.5%). nih.gov Preclinical studies have also explored combinations with agents like melphalan in multiple myeloma, showing markedly enhanced anti-myeloma effects, and with cisplatin in castration-resistant prostate cancer, demonstrating synergistic anticancer effects and increased DNA damage. aacrjournals.orgnih.gov Combinations with temozolomide have been investigated in high-grade gliomas, including in conjunction with radiation therapy. oup.comaacrjournals.orgnih.gov
Combinations with Targeted Therapies
Combining this compound with targeted therapies aims to leverage the specific pathway inhibition of targeted agents alongside this compound's broader epigenetic modulation.
Preclinical studies have shown synergistic activity when this compound is combined with EGFR-TKIs like gefitinib in NSCLC and hepatocarcinoma cells, particularly in models with mutant KRAS, by inhibiting the IGF-1R/AKT pathway. dovepress.com this compound has also been shown to enhance gefitinib-induced cell death in EGFR-mutated NSCLC cells by promoting the cleavage of HSP90 and its client proteins. spandidos-publications.com
Combinations with proteasome inhibitors, such as bortezomib, have shown synergistic effects in various cancers beyond multiple myeloma, including colon cancer. aacrjournals.org The combination of this compound with the PARP inhibitor olaparib (B1684210) is being investigated in a Phase I/Ib trial for relapsed/refractory and/or metastatic breast cancer, based on the rationale that inhibiting both HDACs and PARP may better block DNA damage repair in cancer cells. mycancergenome.org
In Hodgkin lymphoma, this compound has been combined with mTOR inhibitors like sirolimus and everolimus (B549166), showing clinical efficacy in heavily pretreated patients. ecancer.org The objective response rate for the this compound and sirolimus combination was 55%, while for this compound and everolimus it was 33% in this patient cohort. ecancer.org
Targeting CD146 in combination with this compound has also been explored in ovarian cancer cells, demonstrating synergistic antitumoral effects in vitro and in vivo by suppressing the activation of Akt pathways. spandidos-publications.com
Immune Checkpoint Inhibitors
The combination of this compound with immune checkpoint inhibitors (ICIs) is an active area of research, driven by the potential of HDAC inhibitors to modulate the tumor microenvironment and enhance anti-tumor immune responses. mdpi.comfrontiersin.org
Preclinical evidence suggests that HDAC inhibitors can influence immune cell function and increase the sensitivity of tumor cells to immune-mediated killing. mdpi.comdovepress.comaacrjournals.org For example, this compound has been suggested to increase the sensitivity of lung and prostate cancer xenografts to antibody-dependent cellular cytotoxicity. dovepress.com
Clinical studies evaluating this compound in combination with ICIs, such as pembrolizumab (B1139204) (a PD-1 inhibitor), are ongoing in various cancer types, including NSCLC, urothelial carcinoma, renal cell carcinoma, and prostate carcinoma. dovepress.comresearchgate.netlungcancerstoday.com A Phase I/Ib study of this compound plus pembrolizumab in advanced/metastatic NSCLC demonstrated preliminary anti-tumor activity, with a 67% disease control rate observed in the evaluable patients, including those previously treated with ICIs. lungcancerstoday.com In Hodgkin lymphoma, combination therapy with PD-1 inhibitors and this compound has induced positive responses, even in patients refractory to prior PD-1 treatment. dovepress.com Among anti-PD-1-naïve/sensitive Hodgkin lymphoma patients in one study, the objective response rate was 93% and the complete response rate was 64% with the this compound and pembrolizumab combination. dovepress.com
| Combination Therapy | Cancer Type | Study Phase | Key Finding | Citation |
| This compound + Gefitinib | NSCLC, Hepatocarcinoma (mutant KRAS) | Preclinical | Synergistic anti-tumor activity; inhibited IGF-1R/AKT pathway; enhanced gefitinib-induced cell death. | spandidos-publications.comdovepress.com |
| This compound + Olaparib | Relapsed/Refractory/Metastatic Breast Cancer | Phase I/Ib | Investigating safety and preliminary efficacy; rationale: blocking DNA damage repair. | mycancergenome.org |
| This compound + Sirolimus/Everolimus | Relapsed/Refractory Hodgkin Lymphoma | Phase I | Clinical efficacy observed; ORR 55% (sirolimus), 33% (everolimus). | ecancer.org |
| This compound + Anti-CD146 mAb (AA98) | Ovarian Cancer | Preclinical | Synergistic anti-tumoral effects; suppressed Akt pathway; inhibited tumor growth, prolonged survival. | spandidos-publications.com |
| This compound + Pembrolizumab | Advanced/Metastatic NSCLC | Phase I/Ib | Preliminary anti-tumor activity; 67% disease control rate (including ICI-pretreated). | lungcancerstoday.com |
| This compound + Pembrolizumab | Hodgkin Lymphoma | Phase I | Positive responses (including in PD-1 refractory); ORR 93%, CR 64% (anti-PD-1-naïve/sensitive). | dovepress.com |
| This compound + Pembrolizumab | Urothelial, Renal, Prostate Carcinoma | Phase Ib | Relatively well tolerated; potential activity in subsets of patients (ICI-resistant UC/RCC, ICI-naïve PCa). | researchgate.net |
Research is ongoing to further understand the mechanisms by which this compound modulates the immune system and to identify patient populations most likely to benefit from these combinations. aacrjournals.orgresearchgate.net
Tyrosine Kinase Inhibitors
Combining this compound with tyrosine kinase inhibitors (TKIs) has been investigated as a strategy to target multiple signaling pathways crucial for cancer cell growth and survival. TKIs block the activity of specific tyrosine kinases, enzymes that play key roles in cell signaling, proliferation, and differentiation. This compound's ability to modulate gene expression through HDAC inhibition can potentially influence the expression or activity of these kinases or downstream signaling components, creating a more favorable environment for TKI efficacy.
Research has explored combinations of this compound with TKIs such as Dasatinib and Erlotinib. Dasatinib is a potent inhibitor of BCR/Abl, Src, and other tyrosine kinases, used in certain types of leukemia wikipedia.orgharvard.edu. Erlotinib targets the epidermal growth factor receptor (EGFR) tyrosine kinase, relevant in non-small cell lung cancer and pancreatic cancer wikipedia.orgnih.gov. Studies have indicated that this compound can synergize with PI3K inhibitors, which are downstream of certain tyrosine kinase pathways, in cutaneous T-cell lymphoma cells, suggesting a rational basis for combining HDAC inhibitors with inhibitors targeting this pathway haematologica.org. The molecular mechanisms underlying the synergistic effects observed in such combinations are complex and may depend on the specific tumor cell type and the particular agents used haematologica.org.
Proteasome Inhibitors
Proteasome inhibitors, such as Bortezomib and Carfilzomib, block the activity of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins wikipedia.orgmims.com. This inhibition leads to the accumulation of misfolded or unwanted proteins, triggering cellular stress and apoptosis in cancer cells. Combining this compound with proteasome inhibitors aims to exploit the interplay between protein acetylation status regulated by HDACs and protein degradation regulated by the proteasome.
Studies have investigated the combination of this compound with Bortezomib, a proteasome inhibitor used in multiple myeloma and mantle cell lymphoma wikipedia.orgfishersci.camims.com. This combination has shown enhanced apoptosis-inducing effects in some cancer models compared to single-agent treatments mdpi.com. The simultaneous treatment with this compound, Bortezomib, and Camptothecin has been shown to induce the expression of ER-stress-related genes like CHOP and GADD153, which are pro-apoptotic transcription factors mdpi.com. This suggests a potential mechanism where the combination amplifies endoplasmic reticulum stress, leading to increased cell death mdpi.com. Carfilzomib is another proteasome inhibitor that selectively and irreversibly binds to the 20S proteasome mims.comebi.ac.uk. Combinations involving Carfilzomib and this compound are also an area of investigation, building on the rationale of combining HDAC and proteasome inhibition.
Autophagy Inhibitors
Autophagy is a cellular process that involves the degradation and recycling of cellular components. In cancer, autophagy can play a dual role, sometimes promoting cell survival under stress and sometimes contributing to cell death. Inhibiting autophagy, particularly in combination with other therapies, is being explored as a way to enhance anti-cancer effects. Chloroquine (B1663885) and hydroxychloroquine (B89500) are examples of autophagy inhibitors that have been investigated auctoresonline.orgwikipedia.orgwikipedia.orgmims.com.
Combining this compound with autophagy inhibitors like chloroquine or hydroxychloroquine is being explored to potentially block pro-survival autophagy pathways that might be activated in response to this compound treatment. Hydroxychloroquine is known to inhibit autophagy by preventing the fusion of lysosomes with autophagosomes fishersci.be. While the direct combination of this compound specifically with chloroquine or hydroxychloroquine as autophagy inhibitors requires further detailed research findings in the context of this compound combination therapy, the general principle involves preventing cancer cells from utilizing autophagy to survive the stress induced by this compound.
Combinations with Radiotherapy
Radiotherapy is a cornerstone of cancer treatment that induces DNA damage and generates reactive oxygen species to kill cancer cells. Combining this compound with radiotherapy is being investigated based on the premise that this compound's ability to alter chromatin structure and affect DNA repair pathways could sensitize cancer cells to radiation. HDAC inhibitors can influence the expression of proteins involved in DNA damage response and repair, potentially impairing the ability of cancer cells to recover from radiation-induced damage.
Research in this area focuses on understanding how this compound modulates the cellular response to radiation. While specific detailed research findings on this compound-radiotherapy combinations were not extensively detailed in the provided search results, the rationale lies in this compound's known effects on chromatin and DNA repair mechanisms, which are critical determinants of radiosensitivity.
Combinations with Epigenetic Modifiers
Epigenetic modifications, such as DNA methylation and histone acetylation, play crucial roles in regulating gene expression and are often dysregulated in cancer. This compound, as an HDAC inhibitor, directly targets histone acetylation. Combining this compound with other epigenetic modifiers, such as DNA methyltransferase inhibitors (DNMT inhibitors), is a rational approach to broadly target epigenetic alterations in cancer cells. DNMT inhibitors like Azacitidine and Decitabine reduce DNA methylation, which can lead to the re-expression of silenced genes, including tumor suppressors wikipedia.orgwikipedia.orguscourts.govmims.comnih.gov.
The combination of this compound with DNMT inhibitors aims to create a more comprehensive epigenetic reprogramming of cancer cells, potentially leading to enhanced anti-tumor effects. Azacitidine and Decitabine are cytidine (B196190) analogs that get incorporated into DNA and inhibit DNA methyltransferases wikipedia.orgwikipedia.orgmims.com. Combining these agents with this compound could synergistically reactivate genes silenced by both DNA methylation and histone deacetylation. This combination strategy is an active area of research, particularly in hematological malignancies where epigenetic dysregulation is common.
Emerging Combination Approaches
Beyond the established categories, emerging combination approaches involving this compound are continuously being explored. These include combinations with immunomodulatory drugs, targeted therapies beyond TKIs and proteasome inhibitors, and novel small molecules. For instance, combinations with immunomodulatory imide drugs (IMiDs) like Pomalidomide are being investigated, particularly in multiple myeloma wikipedia.orgmims.comfishersci.canih.gov. Pomalidomide is a thalidomide (B1683933) analogue with immunomodulatory, anti-angiogenic, and direct anti-myeloma properties mims.comcenmed.com. Combining this compound with IMiDs could potentially leverage both epigenetic modulation and immune-mediated anti-tumor effects.
Another emerging area involves combining this compound with agents targeting specific vulnerabilities identified in cancer cells, such as those related to oxidative stress or angiogenesis. For example, a study explored the combination of this compound with silver nanoparticles, observing enhanced anti-proliferative effects and modulation of angiogenesis and inflammatory markers in cancer cells jmchemsci.com. This highlights the exploration of diverse combinations based on a deeper understanding of cancer biology and the multifaceted effects of this compound.
Biomarkers and Translational Studies with Vorinostat
Pharmacodynamic Biomarkers of Histone Deacetylase Inhibition
Pharmacodynamic biomarkers provide evidence that a drug is hitting its intended target and modulating downstream biological processes. For vorinostat, a key pharmacodynamic effect is the inhibition of HDACs, leading to increased acetylation of histone and non-histone proteins. mycancergenome.orgaacrjournals.org
Acetylated Histone Levels
Increased accumulation of acetylated histones is a defining event following treatment with HDAC inhibitors like this compound and serves as a widely used indicator of HDAC-inhibitor activity in both normal and tumor cells. touchoncology.com This has led to the use of histone acetylation in peripheral blood mononuclear cells (PBMCs) as a surrogate marker in clinical trials. touchoncology.comresearchgate.net
Studies in CTCL have shown that this compound treatment results in increased protein levels of acetylated histones, including H2B, H3, and H4, in CTCL cell lines. touchoncology.com Similarly, in a phase I study combining this compound with gefitinib (B1684475) in non-small cell lung cancer (NSCLC), increased acetylated histone H3 protein expression was observed in PBMCs. researchgate.net In a phase I pharmacokinetic/pharmacodynamic trial of this compound in patients with advanced refractory cancer, acetylated histone H3 accumulated in PBMCs 4 to 14 hours after a single oral dose, with maximum accumulation occurring between 4 and 8 hours post-dose, showing a greater than 2-fold mean change from baseline. aacrjournals.org
While histone acetylation is a reliable marker of target engagement, it does not consistently predict clinical response. touchoncology.com For example, in CTCL, increased protein levels of acetylated histones were observed regardless of whether cell lines were resistant or sensitive to this compound. touchoncology.com
Gene Expression Changes
This compound-mediated HDAC inhibition leads to changes in gene expression patterns. aacrjournals.orgaacrjournals.org Analyzing these changes can provide insights into the biological effects of this compound and identify potential pharmacodynamic biomarkers.
In a phase I study in patients with advanced refractory cancer, significant differential gene expression in PBMCs was observed at various time points after a single dose of this compound, with a peak number of differentially expressed genes at 8 hours post-dose. aacrjournals.org Discriminant analysis based on gene expression profiles could distinguish between treated and untreated samples with high accuracy at certain time points. aacrjournals.org A study in HIV-infected CD4 T cells also used transcriptome sequencing to evaluate host transcriptomic changes, with histone acetylation used as a pharmacodynamic biomarker. asm.org This study identified this compound mRNA biomarkers that could be used in future clinical studies to verify target engagement and assess pharmacodynamic response. asm.org
In a study combining this compound with radiotherapy, gene expression array analysis of patient PBMCs revealed a significant number of genes implicated in gene regulation, the cell cycle, and chromatin biology that showed rapid and transient induction or repression following this compound administration, fulfilling the criteria for pharmacodynamic biomarkers. nih.gov Transient repression of MYC was consistently observed in both patient PBMCs and this compound-treated human carcinoma xenograft models. nih.gov
Analysis of gene expression signatures has also been used to identify potential therapeutic candidates. For instance, a study utilizing Connectivity Map (CMap) and L1000CDS² datasets identified this compound as a potential therapeutic strategy for high-risk clear cell renal cell carcinoma (ccRCC) based on gene expression profiles. amegroups.org
Predictive Biomarkers for Therapeutic Response
Identifying biomarkers that can predict which patients are most likely to respond to this compound is crucial for personalized medicine. Research has focused on genetic signatures, protein expression levels, and the activation status of signaling pathways. touchoncology.com
Genetic Signatures
Gene expression signatures have been investigated as potential predictors of sensitivity to this compound. In NSCLC, a multigene expression signature consisting of 45 genes was developed using a refined "coexpression extrapolation (COXEN)" algorithm, which correlated with this compound sensitivity in cell lines. aacrjournals.orgnih.gov Examination of the gene ontology of this signature revealed a predilection for cellular replication and death. aacrjournals.orgnih.gov
In a phase I trial of this compound in patients with advanced leukemias and myelodysplastic syndromes, several gene expression signatures developed from preclinical models were evaluated in PBMC samples. ashpublications.org A preclinical 40-gene resistance prediction signature showed a positive prediction trend for clinical response in AML patients. ashpublications.org This suggests that evaluating this signature in pretreatment samples might help exclude non-responders from future trials. ashpublications.org
Protein Expression Levels
The expression levels of specific proteins have also been explored as predictive biomarkers for this compound response. HR23b expression has been investigated as a candidate biomarker for HDAC inhibitor sensitivity in mesenchymal tumors and gastrointestinal stromal tumors (GIST). nih.govresearchgate.net Studies have shown that sensitivity to this compound correlated significantly with HR23b protein expression in sarcoma and GIST cell lines. nih.govresearchgate.net High HR23b expression was observed in a subset of sarcomas and GIST clinical samples. nih.govresearchgate.net A phase II trial with this compound in CTCL patients suggested that those with high HR23b expression had a higher clinical response rate, indicating its potential predictive value in these lymphomas. nih.gov
Another protein, HDAC2, has also been suggested as a predictive marker. Higher baseline expression of HDAC2 in PBMCs was associated with a more pronounced increase in histone H4 acetylation in patients treated with a combination of SAHA and tamoxifen (B1202), supporting its use as a predictive marker. mdpi.com
Aberrant Signaling Pathway Activation
The activation status of certain signaling pathways can influence the response to this compound. The signal transducer and activator of transcription (STAT) signaling pathway has been identified as playing a role in this compound resistance, particularly in CTCL. touchoncology.comnih.govresearchgate.net
Studies have shown that constitutive activation of STAT1, STAT3, and STAT5 correlates with resistance to this compound in lymphoma cell lines. nih.gov Immunohistochemical analysis of skin biopsies from CTCL patients treated with this compound revealed that nuclear accumulation of STAT1 and high levels of nuclear phosphorylated STAT3 (pSTAT3) in malignant T cells correlated with a lack of clinical response. touchoncology.comnih.gov This suggests that deregulation of STAT activity is likely to play a key role in this compound response and resistance in CTCL. touchoncology.comnih.gov Strategies that block the JAK/STAT pathway may help to overcome resistance and improve the clinical response to this compound. touchoncology.com
MicroRNA Expression Profiles
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression and have been explored as potential biomarkers in the context of this compound treatment. Studies have investigated the impact of this compound on miRNA expression profiles in cancer cells and in patient samples.
Research in leukemia cell lines has shown that this compound can significantly alter the miRNA profile of extracellular vesicles (EVs) secreted by these cells. nih.gov For instance, treatment with this compound (SAHA) in Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML) cells led to changes in the cargo of leukemia-derived EVs, including miR-194-5p and its target BCLAF1. nih.gov this compound upregulated intracellular miR-194-5p expression while selectively loading BCLAF1 into EVs, resulting in reduced miR-194-5p levels within the EVs. nih.gov In silico predictions suggest these changes in EV cargo may influence the sensitivity of recipient cells to antineoplastic agents. nih.gov
Another study in non-small cell lung cancer cells also suggested that this compound significantly influences the expression profile of a unique set of miRNAs. nih.gov Furthermore, in combination studies with aurora kinase inhibitors in lymphoma cells, this compound was shown to repress levels of certain miRNAs, including miR-17-5p, miR-17-3p, and miR-18, which are part of the oncogenic miR-17–92 cluster. aacrjournals.orgresearchgate.net
In a clinical trial combining this compound with bevacizumab in patients with clear-cell renal cell carcinoma (ccRCC), analysis of circulating miRNAs in serum samples revealed interesting findings. nih.gov MiR-605 was found to be elevated at baseline in patients who responded to the treatment and was downregulated with this compound treatment in responders compared to progressors, suggesting a potential tumor-suppressor role for this miRNA. nih.gov
These studies indicate that this compound can modulate miRNA expression in cancer cells and potentially in the tumor microenvironment through EVs, highlighting the potential of miRNAs as biomarkers for monitoring this compound's effects and potentially predicting response.
Here is a summary of some observed miRNA modulations by this compound:
| miRNA | Context | Modulation by this compound | Potential Role/Observation | Source |
| miR-194-5p | AML/CML cell line EVs | Intracellular Upregulation, Reduced in EVs | Imbalance with BCLAF1 linked to differentiation block/apoptosis resistance; EV modulation may affect recipient cell sensitivity. nih.gov | nih.gov |
| miR-424-5p | U937 EV cargo | Lowered in EVs | Tumor suppressor (predicted). nih.gov | nih.gov |
| miR-455-3p | U937 EV cargo | Lowered in EVs | Tumor suppressor (predicted). nih.gov | nih.gov |
| miR-16-5p | U937 EV cargo | Lowered in EVs | Tumor suppressor (predicted). nih.gov | nih.gov |
| miR-19a-3p | U937 EV cargo | Lowered in EVs | Tumor suppressor (predicted). nih.gov | nih.gov |
| miR-19b-1-5p | U937 EV cargo | Lowered in EVs | Tumor suppressor (predicted). nih.gov | nih.gov |
| miR-15a-5p | U937 EV cargo | Lowered in EVs | Tumor suppressor (predicted). nih.gov | nih.gov |
| miR-17-5p | Lymphoma cells (with Aurora Kinase Inhibitors) | Repression | Part of oncogenic miR-17-92 cluster. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |
| miR-17-3p | Lymphoma cells (with Aurora Kinase Inhibitors) | Repression | Part of oncogenic miR-17-92 cluster. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |
| miR-18 | Lymphoma cells (with Aurora Kinase Inhibitors) | Repression | Part of oncogenic miR-17-92 cluster. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |
| miR-605 | Circulating in ccRCC patient serum | Downregulated in Responders | Elevated at baseline in responders; potential tumor suppressor. nih.gov | nih.gov |
Genetic Polymorphisms
Genetic variations, or polymorphisms, in genes involved in the metabolism and transport of this compound can potentially influence its pharmacokinetics and, consequently, clinical outcomes.
This compound is primarily metabolized in the liver through glucuronidation by the uridine (B1682114) 5′-diphosphate-glucuronosyltransferase (UGT) enzyme system. researchgate.netnih.gov Studies have identified UGT2B17 as playing a significant role in the hepatic glucuronidation of this compound. nih.gov A gene deletion polymorphism in UGT2B17 may influence this compound biotransformation and clearance. nih.gov Human liver microsomes with at least one copy of UGT2B17 showed significantly greater enzymatic activity compared to those with the UGT2B17 null genotype. nih.gov While the clinical impact of this specific UGT2B17 genetic variant on this compound metabolism and drug effect requires further investigation, these findings suggest that polymorphisms in UGTs, particularly UGT2B17 and potentially UGT2B7, may contribute to the observed interindividual variability in this compound pharmacokinetics. nih.govresearchgate.netresearchgate.net
Another genetic factor that has been explored for its potential predictive value is polymorphism in the thymidylate synthase gene, which some research suggests may predict whether this compound will generate an efficacious response. scienceopen.com
Metabolic Biomarkers
Metabolic alterations in cancer and their modulation by therapeutic agents like this compound are areas of ongoing research for identifying biomarkers. While the provided search results offer limited direct information on specific metabolic biomarkers modulated by this compound in the context of predicting response or monitoring efficacy, they highlight the broader interest in metabolic profiling in cancer.
One search result discusses the identification of metabolic biomarkers for cholangiocarcinoma (CCA), including lysophosphatidylcholines (LysoPCs), phosphatidylcholines (PCs), organic acids, sphinganine, and ketoleucine, which effectively distinguished CCA patients from healthy controls. researchgate.net This study underscores the potential of metabolic biomarkers in cancer diagnosis and understanding metabolic alterations. researchgate.net Although this study does not directly link these biomarkers to this compound treatment, it exemplifies the type of metabolic profiling that could be applied in translational studies with this compound to identify treatment-specific metabolic signatures.
This compound undergoes metabolism through glucuronidation and hydrolysis followed by β-oxidation, with the liver being the primary site of metabolism. researchgate.netfda.gov Two pharmacologically inactive metabolites, O-glucuronide this compound and 4-anilino-4-oxobutanoic acid, have been identified. fda.gov While these are metabolites of this compound, their levels or ratios could potentially serve as metabolic biomarkers reflecting drug exposure or metabolic pathway activity, though their direct role as predictive or surrogate efficacy biomarkers requires further investigation.
Translational Research in Patient Samples
Translational research using patient samples is critical for understanding how this compound works in a clinical setting, identifying factors that influence response, and uncovering mechanisms of resistance. This involves analyzing tumor tissues, blood, or other biological samples collected from patients undergoing this compound treatment.
Studies have utilized patient samples to investigate the pharmacokinetics of this compound, its metabolism, and the impact of genetic polymorphisms on drug exposure. researchgate.netnih.govresearchgate.netfda.gov Analysis of patient PBMCs has been used to assess pharmacodynamic markers of this compound activity, such as changes in gene expression and histone acetylation. researchgate.netnih.gov
In CTCL, where this compound is approved, translational studies have investigated its in vitro and in vivo antitumor activities using patient samples. touchoncology.com These studies have shown that this compound can induce apoptosis in CTCL cell lines and patient peripheral blood lymphocytes. touchoncology.com Furthermore, analysis of patient samples has been instrumental in exploring potential mechanisms of resistance. touchoncology.comashpublications.org
Translational research in other malignancies, such as breast cancer, acute myeloid leukemia, and adenoid cystic carcinoma, has also involved the analysis of patient samples to evaluate biomarker modulation and explore correlations with clinical outcomes. nih.govaacrjournals.orgasco.orgoncotarget.comnih.gov
Correlation of Biomarker Modulation with Clinical Outcomes
In the study of this compound in women with newly diagnosed breast cancer, the observed decrease in proliferation-associated genes following short-term this compound administration supports its biological activity, but direct correlation with long-term clinical outcomes was not the primary focus of this early study. nih.gov
In a phase I/II study of this compound in children with relapsed solid tumor, lymphoma, or leukemia, exploratory plasma cytokine analyses were conducted for predictive biomarker discovery. d-nb.info The study found that low levels of baseline cytokine expression were significantly correlated with favorable outcomes. d-nb.info While not directly measuring this compound's impact on these cytokines during treatment, this highlights the potential of baseline biomarkers to predict response.
In the ccRCC study combining this compound with bevacizumab, the downregulation of circulating miR-605 with treatment in responders, compared to progressors, suggests a correlation between this miRNA's modulation and clinical benefit. nih.gov
Translational studies in CTCL have indicated that constitutive activation of STATs may predict this compound resistance, suggesting a correlation between the activity of this pathway and clinical response. touchoncology.com Strategies that block the JAK/STAT pathway may improve this compound response, implying a correlation between the modulation of this pathway and overcoming resistance. touchoncology.com
Identification of Resistance Markers in Patient Tumors
Understanding the mechanisms of resistance to this compound is crucial for improving treatment strategies and developing combination therapies. Translational research in patient tumors has aimed to identify markers associated with intrinsic or acquired resistance.
In CTCL, the basis of resistance to this compound is not fully understood, but potential mechanisms include efflux mechanisms, drug deactivation, status of the drug target (HDACs), bypass/repair mechanisms, and alterations in cell death pathways. touchoncology.com Constitutive activation of STATs has been suggested as a potential predictor of this compound resistance in CTCL. touchoncology.com
Gene expression profiling in this compound-resistant CTCL cell lines and in PBMCs from clinically resistant Sézary syndrome patients has identified differentially expressed genes. ashpublications.org Genes upregulated in both in vitro resistant cells and in vivo in resistant patients included TNFRSF11a (RANK), MMP9, and SOCS3. ashpublications.org Increased mRNA expression of RANK, MMP9, and SOCS3 was confirmed in resistant samples, suggesting these genes as potential biomarkers of resistance to this compound in CTCL. ashpublications.org
In a study of patients with BRAF-mutated melanoma who progressed on BRAF and MEK inhibitors and were subsequently treated with this compound followed by BRAFi/MEKi, ctDNA analysis showed emerging secondary mutations in NRAS and MEK in some patients at the time of resistance to the initial therapy. ega-archive.org While this study focused on resistance to prior therapy and the effect of this compound in that context, it demonstrates the use of patient samples (ctDNA and tumor biopsies) to identify genetic alterations potentially associated with treatment response or resistance. ega-archive.org
Research into resistance mechanisms in hematological malignancies has suggested that this compound-resistant cells may exhibit characteristics of ER stress and increased protein synthesis, along with activation of the unfolded protein response (UPR). ashpublications.org These cellular processes could potentially serve as markers of resistance. ashpublications.org
Translational studies using patient tumor samples are vital for uncovering the complex mechanisms of this compound resistance and identifying biomarkers that can guide future treatment decisions.
Here is a table summarizing some potential resistance markers:
| Marker | Context | Association with Resistance | Source |
| Constitutive STAT activation | CTCL | May predict this compound resistance. touchoncology.com | touchoncology.com |
| TNFRSF11a (RANK) mRNA expression | CTCL (in vitro resistant cells and resistant patients) | Upregulated in resistant samples; potential resistance marker. ashpublications.org | ashpublications.org |
| MMP9 mRNA expression | CTCL (in vitro resistant cells and resistant patients) | Upregulated in resistant samples; potential resistance marker. ashpublications.org | ashpublications.org |
| SOCS3 mRNA expression | CTCL (in vitro resistant cells and resistant patients) | Upregulated in resistant samples; potential resistance marker. ashpublications.org | ashpublications.org |
| ER stress markers | Hematological malignancies (this compound-resistant cells) | May be involved in resistance. ashpublications.org | ashpublications.org |
| UPR activation | Hematological malignancies (this compound-resistant cells) | May be involved in resistance. ashpublications.org | ashpublications.org |
Investigational Applications of Vorinostat Beyond Oncology
Neurological Disorders
Research is investigating the potential of Vorinostat in addressing certain neurological conditions, focusing on its ability to influence cellular processes implicated in these diseases.
Niemann-Pick Disease Type C1
Further research in NPC1I1061T fibroblasts, a common mutant allele, indicated that this compound treatment enhances pathways promoting the folding, stabilization, and trafficking of the mutant NPC1 protein to the late endosomes/lysosomes. nih.govmims.com The treatment also altered the expression of lysosomal proteins, including lysosomal acid lipase (B570770) (LIPA), which is involved in the flow of cholesterol from the lysosomal lumen to the membrane. nih.gov Studies screening various HDAC inhibitors found that broad-spectrum inhibitors like this compound could reverse the cholesterol accumulation phenotype in a majority of tested NPC1 mutants in cultured cells. mims.com A Phase 1 clinical trial has been planned or is underway to evaluate the safety and tolerability of this compound in late adolescents and adults with NPC1 disease, with secondary objectives including determining its biochemical efficacy in increasing NPC1 protein expression and normalizing lipid and protein biomarkers. wikipedia.orgfishersci.be
Depression and Neuroplasticity
The role of epigenetic mechanisms, including histone acetylation regulated by HDACs, in the pathophysiology of depression and the modulation of neuroplasticity is an area of active investigation. This compound, as an HDAC inhibitor, has shown promise in preclinical studies exploring its antidepressant-like effects. mims.comwikipedia.orgresearchgate.nethiv.gov
Studies have suggested that this compound may exert its effects by modulating the nuclear levels of glucocorticoid receptor (GR), HDAC3, and HDAC6 in brain regions like the hippocampus, which are associated with stress resilience and vulnerability. mims.comwikipedia.org Research in animal models of stress-induced depression has indicated that this compound can enhance synaptic plasticity and alter the expression of genes involved in the stress response. mims.comwikipedia.org Additionally, this compound has been shown to reduce malondialdehyde (MDA) concentration and increase p-AMPK protein expression in the prefrontal cortex and hippocampus, suggesting a potential role in preventing oxidative stress, which is implicated in depression. researchgate.net Increases in the levels of HDAC3 and NMDA receptor subunits (GluN2A and GluN2B) were also observed, implying neuroprotective effects and a role in synaptic plasticity. researchgate.net Elevated levels of ΔFosB and FosB were noted, suggesting modulation of learning and memory processes. researchgate.net These findings suggest that the hippocampus may play a pivotal role in the mechanism of action of this compound's antidepressant and neuroprotective effects. researchgate.net
Infectious Diseases
This compound is also being investigated for its potential utility in treating various infectious diseases, including viral and parasitic infections.
HIV Latency Reversal
A significant challenge in curing HIV infection is the persistence of latent HIV reservoirs in resting CD4+ T cells, which are not targeted by current antiretroviral therapies. citeab.comwikipedia.org this compound has been investigated as a latency-reversing agent (LRA) as part of a "shock and kill" strategy aimed at reactivating latent HIV to make infected cells susceptible to elimination by the immune system or antiviral therapies. citeab.comguidetopharmacology.orgguidetopharmacology.org
Clinical trials (Phase 1 and 2) have demonstrated that this compound can activate latent HIV transcription in resting CD4+ T cells in individuals on suppressive antiretroviral therapy. citeab.comwikipedia.orgwikipedia.orgmims.com Studies involving single or paired doses of this compound showed its capability to activate latent HIV in a majority of participants. citeab.com A study with daily dosing for 14 days also significantly activated latent HIV expression in most participants. wikipedia.orgwikipedia.org However, multiple cycles of daily dosing had only a minimal effect on reactivating HIV latency in one study. citeab.com Despite the ability to induce HIV transcription, clinical trials with this compound alone or in combination with other agents like therapeutic vaccines or tamoxifen (B1202) have not consistently demonstrated a significant reduction in the size of the latent HIV reservoir. citeab.comwikipedia.org For instance, the RIVER trial (NCT02336074), which combined ART, two therapeutic HIV vaccines, and this compound, did not show a greater reduction in latent HIV reservoir size compared to ART alone. citeab.comwikipedia.org The MOXIE trial (NCT03382834) found that tamoxifen did not enhance this compound's ability to activate latent HIV in postmenopausal women. citeab.comwikipedia.org Research suggests that while this compound can achieve latency reversal repeatedly, effective depletion of persistent HIV infection may require additional strategies, potentially including the sustained induction of potent antiviral immune responses capable of recognizing and clearing reactivated cells. guidetopharmacology.orgmims.com
Antiparasitic Activity
This compound has demonstrated antiparasitic properties in various in vitro and in vivo models, suggesting its potential for repurposing in parasitic diseases. nih.govguidetopharmacology.orgwikipedia.org Its mechanism of action as an HDAC inhibitor is thought to be relevant due to the presence of HDAC homologues in various parasites. nih.govguidetopharmacology.orgwikipedia.org
In vitro studies have shown that this compound inhibits the growth of Plasmodium falciparum and Plasmodium knowlesi at nanomolar concentrations. nih.gov Histone hyperacetylation was observed in this compound-treated Plasmodium, indicating that the growth inhibition is related to the drug's effect on acetylation. nih.gov In vivo studies in mice showed that this compound had a significant effect on parasitemia development, reducing and delaying its progression. nih.gov
This compound has also exhibited activity against Cryptosporidium parvum, a parasite causing cryptosporidiosis. hiv.govfishersci.ca In vitro, it showed outstanding anticryptosporidial activity with a half maximal effective concentration (EC50) of 203 nM. hiv.gov It was effective against various developmental stages of the parasite and could irreversibly kill it. hiv.gov In an interleukin 12 knockout mouse model, this compound demonstrated efficacy with a 50% inhibition dose of 7.5 mg/kg, significantly reducing the production of parasite oocysts. hiv.govfishersci.ca this compound was found to inhibit the activity of native HDACs in C. parvum sporozoites and a recombinant C. parvum HDAC protein at low nanomolar levels. hiv.gov
Furthermore, this compound has shown activity against Toxoplasma gondii, the causative agent of toxoplasmosis. It exhibited an IC50 value of 260.1 nM against the T. gondii RH strain in vitro, with a high selectivity index. This compound disrupted the entire lytic cycle of T. gondii in vitro and significantly enhanced reactive oxygen species production, inducing parasite apoptosis. Importantly, this compound could prolong survival in a murine model of toxoplasmosis. Activity against Leishmania donovani and Babesia gibsoni in vitro has also been reported.
These findings highlight the broad-spectrum antiparasitic potential of this compound by targeting parasite HDACs.
Human Papillomavirus Infections
Persistent infections with high-risk human papillomaviruses (HPVs) are linked to various cancers, including cervical cancer. While vaccines prevent new infections, effective therapeutic agents for existing HPV infections are needed. Preclinical experiments have investigated the potential of this compound for treating HPV infections.
Genetic Disorders
This compound has shown activity against the pathophysiological changes observed in certain genetic disorders, including Alpha-1 Antitrypsin Deficiency and Cystic Fibrosis. wikipedia.orgtermedia.pltermedia.pl
Alpha-1 Antitrypsin Deficiency
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder primarily caused by mutations in the SERPINA1 gene, leading to the misfolding and polymerization of the Alpha-1 antitrypsin (AAT) protein. This results in a deficiency of functional AAT in the bloodstream and accumulation of misfolded protein in hepatocytes, contributing to liver disease and pulmonary damage. mdpi.com Research indicates that this compound (also known as suberoylanilide hydroxamic acid, SAHA) may offer a therapeutic approach by mediating the correction of the misfolded AAT protein, particularly in the context of the common Z variant associated with severe deficiency. wikipedia.org Studies have demonstrated that this compound shows some activity against the pathophysiological changes characteristic of AAT deficiency. wikipedia.orgtermedia.pltermedia.pl
Cystic Fibrosis
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, most commonly the DeltaF508 mutation. This mutation leads to the production of a misfolded cystic fibrosis transmembrane conductance regulator (CFTR) protein, resulting in a lack of functional chloride channels on cell surfaces and impaired airway hydration. nih.gov this compound has demonstrated activity against the pathophysiological changes seen in cystic fibrosis. wikipedia.orgtermedia.pltermedia.pl Studies have shown that SAHA can help restore surface channel activity in human primary airway epithelial cells carrying the DeltaF508 mutation, achieving levels approximately 28% of those observed with wild-type CFTR. nih.gov Investigations involving the biological silencing of known Class I and II HDACs suggest that HDAC7 plays a significant role in the restoration of DeltaF508 CFTR function. nih.gov Furthermore, research indicates that this compound can increase the presence of CFTR band B (an immature form of the protein) and enhance ion channel activity, potentially when used in combination with other corrective compounds like lumacaftor. researchgate.net
Immunological Disorders
This compound possesses immunosuppressive properties and is being explored for its potential therapeutic benefits in various immunological and inflammatory conditions. nih.govnih.gov Low concentrations of this compound have been observed to exert anti-inflammatory effects, in contrast to higher doses which can be cytotoxic and may increase inflammatory cytokine release in macrophages. oup.comashpublications.org Preclinical studies in animal models of autoimmune diseases have indicated a potential therapeutic benefit, possibly linked to the enhancement of regulatory T-cell functions. nih.gov
Research into this compound's effects on immunological disorders includes studies in:
Autoimmune Hepatitis: In a rat model of autoimmune hepatitis induced by Concanavalin A (Con A), administration of this compound significantly reduced liver inflammation and fibrosis. journaljpri.com It also led to a decrease in elevated liver enzymes, specifically aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), reducing them by 52.8% and 61.8% respectively compared to the Con A group. journaljpri.com this compound treatment also diminished apoptosis and decreased the relative gene expression of inflammatory cytokines such as interleukin 1 beta (IL-1β) and transforming growth factor beta (TGF-β). journaljpri.com
Graft-versus-Host Disease (GVHD): this compound has been investigated for its role in preventing GVHD following allogeneic hematopoietic stem-cell transplantation. ashpublications.orgresearchgate.net Clinical trials have indicated that this compound is well tolerated and associated with a low incidence of acute GVHD, with Grade II-IV incidence below 25% and Grade III-IV below 10%. researchgate.net Patients treated with this compound in a GVHD trial exhibited lower levels of inflammatory IL-6 and reduced circulating biomarkers of tissue damage, such as ST2 and REG3a, suggesting a reduction in both inflammation and direct damage to target organs. ashpublications.org It is hypothesized that this compound may reduce tissue damage and lead to favorable clinical outcomes in GVHD by potentially limiting the activation of lymphocytes, macrophages, and dendritic cells. ashpublications.org
Experimental Autoimmune Encephalomyelitis (EAE): In an EAE mouse model, which serves as a model for multiple sclerosis, this compound demonstrated therapeutic effects. nih.govmdpi.com It was found to suppress the function of dendritic cells, inhibit the production of Th1- and Th17-polarizing cytokines, and ameliorate EAE by reducing inflammation and demyelination in the central nervous system. nih.gov
Psoriasis: this compound is also being investigated as a potential treatment for psoriasis, a chronic immune-mediated skin disease. researchgate.net Studies have shown that this compound can inhibit the proliferation of keratinocytes, induce their differentiation and apoptosis, and attenuate a psoriasiform phenotype in a chimeric mouse model. researchgate.net this compound has also been shown to directly affect immune cells involved in psoriasis by modulating pro-inflammatory and anti-inflammatory pathways. researchgate.net
The research findings in these areas highlight the diverse potential of this compound as a therapeutic agent for a range of genetic and immunological conditions beyond its established use in oncology.
Table 1: Summary of Research Findings in Autoimmune Hepatitis (Rat Model)
| Parameter Measured | Con A Group | Con A + this compound Group | Percentage Reduction (vs. Con A) |
| Aspartate Aminotransferase (AST) | Elevated | Reduced | 52.8% |
| Alanine Aminotransferase (ALT) | Elevated | Reduced | 61.8% |
| Liver Fibrosis | Present | Reduced | Not specified quantitatively |
| Apoptosis | Present | Diminished | Not specified quantitatively |
| IL-1β Gene Expression | Elevated | Decreased | Not specified quantitatively |
| TGF-β Gene Expression | Elevated | Decreased | Not specified quantitatively |
Note: Data on percentage reduction for fibrosis, apoptosis, and gene expression were not available in the provided snippets. journaljpri.com
Table 2: Summary of Acute GVHD Incidence in Clinical Trials with this compound
| GVHD Grade | Cumulative Incidence by Day 100 (this compound + Standard Prophylaxis) |
| Grade II-IV | < 25% |
| Grade III-IV | < 10% |
Note: Data compiled from clinical trial reports on this compound for GVHD prevention. researchgate.net
Future Research Directions and Challenges
Development of More Selective Histone Deacetylase Inhibitors
Vorinostat is a pan-histone deacetylase (HDAC) inhibitor, targeting multiple HDAC isoforms. frontiersin.org While effective, this broad activity can lead to off-target effects. Consequently, a major focus of future research is the development of next-generation, isoform-selective HDAC inhibitors. rsc.orgresearchgate.net Researchers hypothesize that inhibitors targeting specific HDACs implicated in particular cancers, such as HDAC1, 2, and 3 in class I, may offer an improved therapeutic index with fewer adverse effects compared to non-selective inhibitors. nih.govnih.gov
The rationale for developing isoform-selective inhibitors is based on the distinct tissue distribution and cellular functions of individual HDACs. nih.gov For example, HDAC3 has been identified as a potential target in Alzheimer's and Huntington's disease, while HDAC8 is overexpressed in neuroblastoma. nih.govnih.gov The design of these next-generation drugs leverages a deeper understanding of the structural differences in the catalytic sites of HDAC enzymes to create molecules with greater specificity. researchgate.net While the clinical advantages of isoform-selective HDAC inhibitors are still under investigation, they represent a promising strategy to refine epigenetic therapy. nih.gov
| Compound | Targeted HDAC Class/Isoform | Potential Therapeutic Area | Key Research Finding |
|---|---|---|---|
| Entinostat (MS-275) | Class I (HDAC1, 2, 3) | Breast Cancer, Immuno-oncology | Inhibits HDAC1-3 with IC50 values of 0.19 μM, 0.41 μM, and 0.95 μM, respectively. nih.gov Being evaluated for its effects on immune regulatory cells. discoveryontarget.com |
| 4SC-202 | Class I | Immuno-oncology | Modulates inflammatory networks in the tumor microenvironment and synergizes with anti-PD-1/PD-L1 therapy. discoveryontarget.com |
| Compound 19B | HDAC3 | Triple-Negative Breast Cancer (TNBC) | Demonstrated high potency and selectivity for HDAC3, suppressing tumorigenesis in vivo. researchgate.net |
| Tubastatin-A | HDAC6 | Neurodegenerative Disorders | Selectivity is attributed to a wider cap group that fits the HDAC6 catalytic site. acs.org |
Rational Design of Optimized Combination Therapies
A significant challenge in this compound therapy is the development of resistance. nih.gov To overcome this and enhance anti-tumor activity, research is heavily focused on the rational design of combination therapies. nih.gov Preclinical and clinical studies are exploring this compound in conjunction with a wide range of agents, including DNA damaging agents, radiotherapy, receptor tyrosine kinase inhibitors, and immunotherapy. nih.govfrontiersin.orgnih.gov
The synergy observed in these combinations often stems from this compound's ability to sensitize cancer cells to other treatments. For instance, it can enhance the efficacy of radiotherapy and alkylating agents like temozolomide (B1682018) in glioblastoma models. nih.gov Similarly, combining this compound with cisplatin (B142131) has shown promise in oral squamous cell carcinoma cell lines by increasing sensitivity to cisplatin's DNA-damaging effects. frontiersin.org However, some combinations have proven overly toxic or have failed to meet endpoints in later-phase trials, underscoring the critical need for a deeper mechanistic understanding to select the optimal drug, dose, and schedule for specific cancer types. nih.gov
| Combination | Cancer Type | Phase | Key Finding/Outcome |
|---|---|---|---|
| This compound + Carboplatin (B1684641) + Paclitaxel (B517696) | Non-Small-Cell Lung Cancer (NSCLC) | Phase II | Showed a 53% response rate (10 partial responses out of 19 patients). nih.gov A subsequent Phase III trial was stopped for not reaching prespecified endpoints. nih.gov |
| This compound + Tamoxifen (B1202) | Advanced Breast Cancer | - | Demonstrated potential benefit, leading to tumor regression or prolonged disease stabilization in 40% of patients who had progressed on prior therapies. frontiersin.org |
| This compound + Radiotherapy | Gastrointestinal Carcinoma | Phase I | Demonstrated that the combination was feasible. nih.gov |
| This compound + Temozolomide + Radiotherapy | Glioblastoma (GBM) | Phase I/II | The combination had acceptable tolerability, but the study did not meet its primary efficacy endpoint. nih.gov |
Identification and Validation of Novel Predictive and Prognostic Biomarkers
A critical challenge for the effective use of this compound is the lack of reliable biomarkers to predict which patients are most likely to respond. nih.gov Research efforts are underway to identify and validate molecular markers that can guide patient selection and treatment strategies.
One promising area of investigation involves the analysis of signaling pathways associated with resistance. For example, the constitutive activation of the Signal Transducer and Activator of Transcription (STAT) pathway, particularly phosphorylated STAT3, has been linked to this compound resistance in lymphoma cell lines and patient samples. nih.gov This suggests that STAT activation status could serve as a predictive biomarker. nih.govresearcher.life Other potential biomarkers include the expression levels of specific HDACs, such as HDAC2, which has been suggested as a predictive marker for response to the combination of this compound and tamoxifen in breast cancer. frontiersin.org Furthermore, pharmacodynamic biomarkers, such as the level of histone hyperacetylation in peripheral blood mononuclear cells (PBMCs), are being explored to confirm the biological activity of the drug in patients. frontiersin.orgnih.gov
Exploration of Additional Epigenetic Targets and Crosstalk Mechanisms
While initially designed to target histone deacetylation, research has revealed that this compound's mechanism of action is more complex, involving the acetylation of non-histone proteins and crosstalk with other epigenetic machinery. nih.govnih.gov Future research aims to further elucidate these mechanisms to better leverage this compound's therapeutic potential.
This compound affects the acetylation status of numerous non-histone proteins that are key regulators of cellular processes, including transcription factors like p53. nih.gov The acetylation of p53 can heighten its activation, contributing to the blocking of pathogenesis. nih.gov Furthermore, this compound influences other epigenetic modifications, including DNA methylation and the expression of microRNAs (miRNAs). nih.govnih.gov This interplay, or "crosstalk," between different epigenetic systems is a crucial area of investigation. A better understanding of how this compound's impact on histone acetylation affects DNA methylation patterns or miRNA expression could lead to more effective therapeutic strategies, potentially involving combinations of HDAC inhibitors with DNA methyltransferase inhibitors (DNMTis). nih.gov
Personalized Medicine Approaches based on Molecular Signatures
The future of this compound therapy is increasingly moving towards a personalized medicine approach, where treatment is tailored to the individual molecular profile of a patient's tumor. nih.gov This involves identifying genomic or molecular signatures that correlate with sensitivity or resistance to the drug.
By analyzing gene expression profiles of cancer cell lines before and after this compound treatment, researchers can identify a "this compound specific gene signature." nih.gov For example, in gastric cancer cells, this compound was found to significantly alter the expression of 140 genes. nih.gov Such signatures can then be compared to the profiles of patient tumors to predict response. This approach has suggested that certain subtypes of cancers, such as basal and HER2-positive breast tumors or specific classes of glioblastoma, may be more sensitive to HDAC inhibitors based on their inherent epigenetic pathway activity. ascopubs.org Developing and validating these predictive signatures could facilitate patient selection for future clinical trials and ultimately for routine clinical use. nih.gov
Expanding Therapeutic Applications beyond Current Indications
While this compound is currently approved for the treatment of cutaneous T-cell lymphoma (CTCL), a vast amount of research is dedicated to expanding its use to other malignancies and even non-cancerous conditions. scienceopen.comnih.govnih.gov Numerous clinical trials are investigating this compound, both as a monotherapy and in combination, for a variety of solid and hematologic cancers. scienceopen.com
Promising activity has been observed in preclinical models or early-phase trials for cancers including glioblastoma, prostate cancer, leukemia, breast cancer, and lung cancer. nih.govmdpi.com Beyond oncology, the ability of HDAC inhibitors to modulate gene expression has opened up potential applications in neurodegenerative diseases, immunologic disorders, and inflammatory conditions. discoveryontarget.comdiscoveryontarget.com For instance, low-dose this compound has been shown to reduce oxidative stress and improve mitochondrial health in a mouse model of Alzheimer's disease, suggesting a potential neuroprotective role. nih.gov The exploration of this compound for these diverse conditions represents a significant and exciting frontier in its therapeutic development.
Q & A
Q. What experimental models and methodologies are recommended to study Vorinostat’s molecular mechanisms in cancer cells?
this compound’s primary mechanism involves histone deacetylase (HDAC) inhibition, leading to histone hyperacetylation and altered gene expression. To study this, use in vitro models like CTCL cell lines treated with this compound (5 μM for 0–24 hours) and analyze transcriptional profiles via oligonucleotide microarrays (Agilent 44K Human Whole Genome) . For protein stability effects (e.g., p27/p21 upregulation), perform real-time PCR and Western blotting to quantify mRNA and protein levels of targets like Skp2 and Cks1 .
Q. How is this compound’s pharmacokinetic profile characterized in preclinical and clinical studies?
this compound exhibits dose-proportional pharmacokinetics with minimal food effects. Use phase I/II trials to assess parameters like maximum plasma concentration (Cmax) and half-life (t½). Population pharmacokinetic analyses should include demographic variables (age, hepatic function) and evaluate glucuronidation via UGT1A1 polymorphisms, which correlate with toxicity . Avoid cytochrome P-450 metabolic studies, as this compound is not metabolized by this system .
Q. What are the standard criteria for selecting cell lines to evaluate this compound’s efficacy?
Prioritize cell lines with well-documented HDAC overexpression or aberrant histone acetylation (e.g., CTCL lines like Hut78 and HH). Validate responses using proliferation assays (MTT) and apoptosis markers (Annexin V/PI staining) . Include controls with HDAC inhibitors like valproic acid to compare specificity .
Advanced Research Questions
Q. How should researchers design experiments to assess this compound’s synergistic effects with PI3K, PIM, or HSP90 inhibitors?
Use combination index (CI) analysis via the Chou-Talalay method. Treat CTCL cells with this compound (1–5 μM) and inhibitors (e.g., 17-AAG for HSP90) at varying concentrations. Monitor synergistic apoptosis via caspase-3 activation and validate using RNA-seq to identify co-regulated pathways (e.g., AKT suppression) . Include time-course studies to distinguish transient vs. sustained effects .
Q. What methodologies resolve contradictions in this compound-induced HSP70 expression and its role in drug resistance?
HSP70 induction by this compound may reflect direct transcriptional activation or indirect HSP90 inhibition. To clarify, perform chromatin immunoprecipitation (ChIP) assays using anti-HDAC antibodies on HSP70 promoters . Compare outcomes in HSP90-knockdown models. For resistance studies, generate HSP70-overexpressing cell lines and assess IC50 shifts in this compound-treated cohorts .
Q. How can in silico approaches predict this compound’s interactions with novel targets like CENPI?
Use molecular docking tools (AutodockVina 1.2.2) to simulate this compound-CENPI binding. Convert protein structures (PDB ID: 2.5 Å resolution) and ligand files (PubChem CID: 5311) to PDBQT format. Analyze binding affinity (ΔG) and interaction modes (hydrogen bonds, hydrophobic pockets) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. What strategies address variability in this compound’s latency-reversing effects in HIV studies?
Variability may stem from host gene expression heterogeneity. Use dynamic mathematical models to quantify HIV transcription kinetics in patient-derived CD4+ T cells. Measure viral RNA spikes via qRT-PCR at 2–8 hours post-treatment and correlate with histone acetylation levels (H3K9ac ELISA) . Stratify data by UGT1A1 genotypes to account for metabolic differences .
Methodological Considerations for Data Analysis
- Transcriptomic Data: Normalize microarray results with Feature Extraction software (v9.0) and apply Benjamini-Hochberg correction for false discovery rates .
- Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) for AUC and Cmax calculations. For population PK, employ nonlinear mixed-effects models (NONMEM) .
- Synergy Quantification: Calculate dose-reduction indices (DRI) to determine clinical relevance of combination therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
